Ethylnorepinephrine Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953869 | |
| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3198-07-0 | |
| Record name | α-Ethylnorepinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Ethylnorepinephrine Hydrochloride, a sympathomimetic agent that activates both α and β adrenergic receptors.[1][2] The information presented herein is intended for an audience with a strong background in organic chemistry and pharmaceutical development.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be logically approached through a three-step process commencing with the commercially available starting material, 3,4-dihydroxypropiophenone. This synthetic route, analogous to methods used for similar catecholamines, involves α-bromination, amination, and subsequent reduction of the intermediate aminoketone.
Step 1: α-Bromination of 3,4-Dihydroxypropiophenone
The initial step involves the regioselective bromination of 3,4-dihydroxypropiophenone at the α-position to the carbonyl group. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[3][4][5] Protecting the phenolic hydroxyl groups may be necessary to prevent side reactions, although some methods proceed without protection.
Experimental Protocol (General Procedure):
A general procedure for the α-bromination of an aralkyl ketone is as follows:
-
To a solution of the 3,4-dihydroxypropiophenone in a suitable solvent (e.g., methanol, acetonitrile, or a halogenated solvent), the brominating agent (e.g., N-bromosuccinimide or a solution of bromine) is added portion-wise or dropwise at a controlled temperature, typically between 10-40 °C.[5]
-
The reaction mixture is stirred for a period ranging from 2 to 12 hours, with the progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, the reaction is quenched, and the product is worked up. This may involve washing with an aqueous solution to remove by-products and unreacted reagents.
-
The crude α-bromo-3,4-dihydroxypropiophenone is then purified, typically by recrystallization from an appropriate solvent system or by column chromatography.[3]
Table 1: Summary of Reaction Parameters for α-Bromination (Illustrative)
| Parameter | Condition | Reference (Analogous Reactions) |
| Starting Material | 3,4-Dihydroxypropiophenone | - |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | [3][4][5] |
| Solvent | Methanol, Acetonitrile, Dichloromethane | [3][5] |
| Temperature | 10 - 40 °C | [5] |
| Reaction Time | 2 - 12 hours | [5] |
| Purification | Recrystallization, Column Chromatography | [3] |
Step 2: Amination of α-Bromo-3,4-dihydroxypropiophenone
The second step involves the nucleophilic substitution of the bromine atom with an amino group. For the synthesis of Ethylnorepinephrine, this is achieved by reacting the α-bromo ketone with ethylamine (B1201723).
Experimental Protocol (General Procedure):
-
The purified α-bromo-3,4-dihydroxypropiophenone is dissolved in a suitable solvent.
-
An excess of ethylamine (as a solution or gas) is introduced into the reaction mixture.
-
The reaction is typically carried out at a controlled temperature and monitored for completion.
-
After the reaction is complete, the excess ethylamine and solvent are removed. The resulting α-amino ketone is often converted to its hydrochloride salt by treatment with hydrochloric acid to facilitate isolation and purification.
Step 3: Reduction of α-Ethylamino-3,4-dihydroxypropiophenone Hydrochloride
The final step in the synthesis of the racemic mixture is the reduction of the ketone functionality to a secondary alcohol. This is commonly achieved through catalytic hydrogenation.
Experimental Protocol (General Procedure):
-
The α-ethylamino-3,4-dihydroxypropiophenone hydrochloride is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
-
A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere, often under pressure, and agitated until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude racemic this compound.
Diagram 1: Synthetic Workflow for Racemic this compound
Caption: Synthetic pathway for racemic Ethylnorepinephrine HCl.
Purification of this compound
The crude product from the synthesis is a racemic mixture of four stereoisomers. Purification involves two key stages: removal of impurities from the racemic mixture and the resolution of the enantiomers.
Purification of the Racemic Mixture
The primary method for purifying the racemic this compound is recrystallization.[6][7] The choice of solvent is critical and should be one in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[8]
Experimental Protocol (General Procedure for Recrystallization):
-
Dissolve the crude racemic this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol/isopropanol).[9]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]
-
Dry the purified crystals under vacuum. The purity can be assessed by techniques such as melting point determination and HPLC.
Table 2: Potential Solvent Systems for Recrystallization
| Solvent/Mixture | Rationale | Reference (General Principles) |
| Ethanol/Water | Common for hydrochloride salts of amines | [9] |
| Methanol/Isopropanol | Varying polarity to optimize solubility | [10] |
| Acetone/Water | Alternative polar protic/aprotic mixture | [10] |
Chiral Resolution of Racemic Ethylnorepinephrine
Since Ethylnorepinephrine contains two chiral centers, the synthesized racemic mixture consists of two pairs of enantiomers (diastereomers). The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. The most common method for resolving such racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[11][12][13] Tartaric acid is a widely used resolving agent for catecholamines.[14]
Experimental Protocol (General Procedure for Chiral Resolution):
-
The purified racemic Ethylnorepinephrine base (obtained by neutralizing the hydrochloride salt) is dissolved in a suitable solvent.
-
A solution of an enantiomerically pure resolving agent (e.g., D-(-)-tartaric acid or L-(+)-tartaric acid) in the same or a miscible solvent is added.[12][14]
-
The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts, which will be less soluble than the other.[12]
-
The crystallized diastereomeric salt is collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
The desired enantiomer of Ethylnorepinephrine is then liberated from the purified diastereomeric salt by treatment with a base to neutralize the tartaric acid, followed by extraction.
-
The free base of the enantiomerically pure Ethylnorepinephrine is then converted back to its hydrochloride salt by treatment with hydrochloric acid.
-
The other diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.
Diagram 2: Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic ethylnorepinephrine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Table 3: Analytical Techniques and Expected Data
| Technique | Purpose | Expected Data/Observations (based on analogous compounds) | Reference (Analogous Compounds) |
| Melting Point | Purity assessment | Sharp melting point for the pure compound | - |
| HPLC | Purity and enantiomeric excess | A single peak for the pure compound on a suitable column. Separation of enantiomers on a chiral column. | [15][16][17][18] |
| ¹H NMR | Structural elucidation | Characteristic peaks for aromatic, methine, methylene, and methyl protons. | [19][20][21] |
| ¹³C NMR | Structural elucidation | Characteristic peaks for aromatic, carbinol, and aliphatic carbons. | [19][22] |
| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the molecular weight of Ethylnorepinephrine. | [22] |
| Optical Rotation | Determination of enantiomeric form | Specific rotation value ([α]D) for each pure enantiomer (one positive, one negative). | [23] |
Signaling Pathway of Ethylnorepinephrine
Ethylnorepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][24] It acts on both α and β adrenergic receptors, leading to a cascade of intracellular events.[1]
-
α₁-Adrenergic Receptors: Activation of α₁ receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[24]
-
α₂-Adrenergic Receptors: Activation of α₂ receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in smooth muscle contraction and inhibition of neurotransmitter release.[24]
-
β-Adrenergic Receptors (β₁, β₂, β₃): Activation of β receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase. This increases the production of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to responses such as increased heart rate and force of contraction (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[24]
Diagram 3: Adrenergic Receptor Signaling Pathways
Caption: Signaling pathways of α₁ and β adrenergic receptors.
This guide provides a framework for the synthesis and purification of this compound. Researchers should note that the provided protocols are generalized and may require optimization for specific laboratory conditions and desired product specifications. All work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents and products should be handled with care.
References
- 1. Ethylnorepinephrine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 5. CN107641067B - Alpha-bromination method of o-diketone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral_resolution [chemeurope.com]
- 14. CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine - Google Patents [patents.google.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR [m.chemicalbook.com]
- 22. Ethylnorepinephrine | C10H15NO3 | CID 18538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 24. Adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Pharmacological Effects of Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylnorepinephrine (B1217146) hydrochloride, a synthetic sympathomimetic amine structurally related to norepinephrine, exerts its pharmacological effects through the activation of both α- and β-adrenergic receptors. This technical guide provides a comprehensive overview of the known pharmacological properties of ethylnorepinephrine hydrochloride, including its mechanism of action, pharmacodynamics, and available quantitative data on its receptor interactions. Detailed experimental protocols for assessing adrenergic receptor activity are also provided to facilitate further research and drug development efforts.
Introduction
This compound, also known as bronkephrine or butanephrine, is a catecholamine derivative that has been investigated for its bronchodilator and vasopressor effects.[1] As a direct-acting sympathomimetic, it mimics the actions of endogenous catecholamines, epinephrine (B1671497) and norepinephrine, by binding to and activating adrenergic receptors throughout the body.[1] This document aims to consolidate the available technical information on the pharmacological effects of this compound to serve as a resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound is a non-selective agonist of adrenergic receptors, exhibiting activity at both α and β subtypes.[1] The activation of these receptors, which are G-protein coupled receptors (GPCRs), initiates distinct intracellular signaling cascades, leading to a range of physiological responses.
Alpha-Adrenergic Receptor Activation
Activation of α-adrenergic receptors by this compound primarily leads to vasoconstriction. There are two main subtypes of α-receptors, α1 and α2, which are coupled to different G-proteins and downstream effectors.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can also contribute to smooth muscle contraction.
Beta-Adrenergic Receptor Activation
The effects of this compound on β-adrenergic receptors are generally associated with smooth muscle relaxation (especially in the bronchi) and cardiac stimulation. There are three main subtypes of β-receptors: β1, β2, and β3.
-
β1-Adrenergic Receptors: Predominantly found in the heart, activation of these receptors leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
-
β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchi, blood vessels, and uterus. Activation of β2-receptors leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
-
β3-Adrenergic Receptors: Mainly found in adipose tissue, their activation is involved in lipolysis and thermogenesis.
The signaling pathway for all β-receptor subtypes primarily involves the activation of Gs proteins, which stimulate adenylyl cyclase to increase the production of cAMP.
Pharmacodynamics: Quantitative Data
Quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound for specific adrenergic receptor subtypes are limited in publicly available literature. The following tables summarize the available data and provide a template for the type of information required for a complete pharmacological profile.
| Receptor Subtype | Ligand | Species/Tissue | K_i_ (nM) | Reference |
| α-Adrenergic | dl-α-ethylnorepinephrine | Rabbit Aorta | - | [2] |
| α1 Subtypes | Data Not Available | |||
| α2 Subtypes | Data Not Available | |||
| β-Adrenergic | Data Not Available | |||
| β1 Subtype | Data Not Available | |||
| β2 Subtype | Data Not Available | |||
| β3 Subtype | Data Not Available |
Note: Ki values represent the inhibition constant and are a measure of binding affinity. A lower Ki value indicates a higher affinity.
| Receptor Subtype | Agonist | Species/Tissue | EC_50_ (μM) | Relative Efficacy (E_max_ vs. l-NE) | Reference |
| α-Adrenergic | dl-α-ethylnorepinephrine | Rabbit Aorta | - | 0.41 | [2] |
| α1 Subtypes | Data Not Available | Data Not Available | |||
| α2 Subtypes | Data Not Available | Data Not Available | |||
| β-Adrenergic | Data Not Available | Data Not Available | |||
| β1 Subtype | Data Not Available | Data Not Available | |||
| β2 Subtype | Data Not Available | Data Not Available | |||
| β3 Subtype | Data Not Available | Data Not Available |
Note: EC50 is the concentration of an agonist that provides 50% of its maximal response. Emax is the maximal response that can be produced by the agonist.
The available data indicates that dl-α-ethylnorepinephrine has a lower relative efficacy (0.41) at alpha-adrenergic receptors in the rabbit aorta compared to l-norepinephrine.[2] This suggests it may be a partial agonist at this receptor in this tissue. Further studies are required to determine its specific activity at different receptor subtypes.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound through its interaction with adrenergic receptors.
Experimental Protocols
The following sections describe generalized experimental protocols for characterizing the interaction of a compound like this compound with adrenergic receptors. These are standard methodologies and would need to be optimized for specific experimental conditions.
Radioligand Binding Assay (for determining K_i_)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand known to bind to that receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a known concentration of a suitable radiolabeled antagonist (e.g., [³H]prazosin for α1 receptors, [³H]yohimbine for α2 receptors, [¹²⁵I]cyanopindolol for β receptors).
-
Competition: A range of concentrations of unlabeled this compound is added to the wells.
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The contents of the wells are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for determining EC_50_ and E_max_)
These assays measure the cellular response to receptor activation.
This assay quantifies the change in intracellular cAMP levels following receptor activation.
Workflow:
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the β or α2 adrenergic receptor subtype of interest are cultured in multi-well plates.
-
PDE Inhibition: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then stimulated with a range of concentrations of this compound. For α2 receptor assays, cells are typically co-stimulated with forskolin (B1673556) to elevate basal cAMP levels, and the inhibitory effect of the α2 agonist is measured.
-
Incubation: The stimulation is carried out for a specific time at a controlled temperature.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 and Emax values are determined from this curve using non-linear regression.
This assay measures the increase in intracellular calcium concentration following α1 receptor activation.
Workflow:
Detailed Methodology:
-
Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are grown in multi-well plates suitable for fluorescence measurements.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) which can enter the cell and is cleaved to its active, membrane-impermeant form.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorometric imaging plate reader (FLIPR).
-
Agonist Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Monitoring: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak change in fluorescence is determined for each concentration of the agonist. A dose-response curve is constructed by plotting the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Conclusion
References
An In-Depth Technical Guide to Ethylnorepinephrine Hydrochloride (CAS Number: 3198-07-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine (B1217146) hydrochloride, with the CAS number 3198-07-0, is a sympathomimetic amine structurally related to the endogenous catecholamine norepinephrine (B1679862). It is recognized for its activity as a bronchodilator and acts as an agonist at both α- and β-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the available scientific information on Ethylnorepinephrine Hydrochloride, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used to characterize such compounds.
Chemical and Physical Properties
This compound is the hydrochloride salt of ethylnorepinephrine. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3198-07-0 | [2] |
| Molecular Formula | C₁₀H₁₆ClNO₃ | [2] |
| Molecular Weight | 233.69 g/mol | [1] |
| IUPAC Name | 4-(2-amino-1-hydroxybutyl)-1,2-benzenediol hydrochloride | [3] |
| Synonyms | α-(1-Aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloride, Bronkephrine, Butanephrine hydrochloride | [2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 199-200 °C (decomposes) | [2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The synthesis of ethylnorepinephrine can be achieved through the catalytic hydrogenolysis of α-benzhydrylamino-3,4-dibenzyloxybutyrophenone hydrochloride.[1] A detailed, step-by-step protocol for a similar synthesis, such as that of a related catecholamine, can provide a foundational understanding of the process.
General Synthetic Workflow for a Related Catecholamine
Pharmacology
This compound exerts its pharmacological effects by acting as an agonist at adrenergic receptors. It is known to activate both α- and β-adrenergic receptor subtypes.[1] The specific interactions with these receptor subtypes determine its overall physiological effects, including its utility as a bronchodilator.
Mechanism of Action at Adrenergic Receptors
As a sympathomimetic amine, ethylnorepinephrine mimics the actions of endogenous catecholamines like norepinephrine and epinephrine. Its binding to adrenergic receptors initiates intracellular signaling cascades that vary depending on the receptor subtype.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β1 and β2-Adrenergic Receptors: These receptors are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The bronchodilatory effects of ethylnorepinephrine are primarily mediated through its action on β2-adrenergic receptors in the smooth muscle of the airways.
Receptor Binding and Functional Activity
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of ethylnorepinephrine at specific adrenergic receptor subtypes are limited in publicly available literature. However, a study on rabbit aorta provided a relative affinity for dl-alpha-ethylnorepinephrine at α-adrenergic receptors. For comparative purposes, data for the closely related endogenous catecholamines, norepinephrine and epinephrine, are also presented.
Table 1: Adrenergic Receptor Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Value | Species/Tissue | Reference |
| dl-α-Ethylnorepinephrine | α-Adrenergic | Relative Affinity (vs. l-Norepinephrine) | 0.0048 | Rabbit Aorta | [4] |
| l-Norepinephrine | α-Adrenergic | Dissociation Constant (KA) | 3.39 x 10⁻⁷ M | Rabbit Aorta | [4] |
| l-Norepinephrine | α1-Adrenergic | Inhibition Constant (Ki) | 1.05 µM | Human Internal Mammary Artery | [5] |
| l-Norepinephrine | α1-Adrenergic | Functional Potency (EC50) | 0.48 µM | Human Internal Mammary Artery | [5] |
| (-)-Norepinephrine | α2A-Adrenergic | Functional Potency (EC50) | 600 nM | Human Platelet Membranes | [6] |
| (-)-Epinephrine | α2A-Adrenergic | Functional Potency (EC50) | 200 nM | Human Platelet Membranes | [6] |
| Ethylnorepinephrine | β1-Adrenergic | Binding/Functional Data | Not Available | ||
| Ethylnorepinephrine | β2-Adrenergic | Binding/Functional Data | Not Available |
Pharmacokinetics
Specific pharmacokinetic parameters for ethylnorepinephrine (e.g., Cmax, Tmax, half-life) are not well-documented in publicly accessible sources. As a catecholamine, it is expected to have a rapid onset of action and a short duration of effect due to metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).
Experimental Protocols
The following sections describe general methodologies for key experiments used to characterize adrenergic receptor ligands. It is important to note that these are representative protocols and may require optimization for specific applications.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the adrenergic receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1 receptors) and a range of concentrations of the unlabeled test compound (ethylnorepinephrine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic and α2-adrenergic signaling.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of ethylnorepinephrine. For Gi-coupled receptors (α2), co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is typically required to measure the inhibitory effect.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
In Vivo Bronchodilator Activity Assay
This assay evaluates the ability of a compound to protect against or reverse bronchoconstriction in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as guinea pigs, which are sensitive to bronchoconstrictor agents.
-
Induction of Bronchoconstriction: Induce bronchoconstriction by exposing the animals to an aerosol of a bronchoconstrictor agent like histamine (B1213489) or methacholine.
-
Drug Administration: Administer this compound via a relevant route (e.g., inhalation or injection) either before (prophylactic) or after (therapeutic) the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: Measure changes in airway resistance using techniques such as whole-body plethysmography.
-
Data Analysis: Compare the changes in airway resistance in the drug-treated group to a vehicle-treated control group to determine the bronchodilator efficacy of ethylnorepinephrine.
Conclusion
This compound is a sympathomimetic agent with established activity at both α- and β-adrenergic receptors, leading to its use as a bronchodilator. While its general mechanism of action through these receptors is understood, a comprehensive quantitative pharmacological profile, particularly for the β-adrenergic receptor subtypes, is not extensively documented in publicly available literature. The experimental protocols outlined in this guide provide a framework for the further characterization of ethylnorepinephrine and similar adrenergic agonists. Future research focusing on detailed receptor binding affinities, functional potencies at all adrenergic receptor subtypes, and a complete pharmacokinetic profile will be crucial for a more thorough understanding of this compound's therapeutic potential and for the development of novel adrenergic drugs.
References
- 1. scribd.com [scribd.com]
- 2. Adrenergic bronchodilators: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic considerations concerning the use of bronchodilators in the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 5. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine (B1217146) hydrochloride is a synthetic sympathomimetic amine that is structurally related to the endogenous catecholamine, norepinephrine. As a non-selective agonist of adrenergic receptors, it demonstrates activity at both α- and β-adrenergic subtypes. This broad-spectrum activity imparts a range of physiological effects, including bronchodilation and vasopressor actions. This technical guide offers a comprehensive examination of the chemical properties of Ethylnorepinephrine Hydrochloride, its mechanism of action, and detailed experimental protocols for its characterization, designed for researchers, scientists, and professionals engaged in drug development.
Chemical and Physical Properties
A summary of the essential chemical and physical properties of this compound is provided in the table below for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol hydrochloride |
| Synonyms | Bronkephrine, Butanephrine hydrochloride[1] |
| CAS Number | 3198-07-0[2] |
| Molecular Formula | C10H16ClNO3[2] |
| Molecular Weight | 233.69 g/mol [2] |
| Melting Point | 199-200 °C (with decomposition)[2] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol[2][3][4] |
| pKa (of free base) | 8.65 (Basic), 9.35 (Acidic), 12.15 (Acidic), 12.81 (Acidic)[5] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the activation of adrenergic receptors. As a non-selective agonist, it interacts with both α and β subtypes, thereby initiating distinct downstream signaling cascades.
Adrenergic Receptor Binding Profile
While specific Ki values for Ethylnorepinephrine at all adrenergic receptor subtypes are not extensively documented in publicly available literature, its activity has been characterized. One study determined the relative affinity of dl-alpha-ethylnorepinephrine for alpha-adrenergic receptors to be 0.0048, in comparison to l-norepinephrine which has a relative affinity of 1.[6] This suggests a notably lower affinity for alpha-receptors when compared to the endogenous ligand. Its efficacy at beta-receptors is also well-recognized and is a key contributor to its bronchodilatory effects.[1]
Signaling Pathways
The activation of various adrenergic receptor subtypes by Ethylnorepinephrine triggers specific G-protein-mediated signaling pathways:
-
α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, these receptors activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG is an activator of protein kinase C (PKC).
-
α2-Adrenergic Receptors (Gi-coupled): Agonist activation of these receptors leads to the stimulation of the Gi alpha subunit, which functions to inhibit adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and consequently, reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors (Gs-coupled): The binding of Ethylnorepinephrine to these receptors activates the Gs alpha subunit, which stimulates adenylyl cyclase. This stimulation leads to an elevation in intracellular cAMP levels and the subsequent activation of PKA.
The following diagrams provide a visual representation of these intricate signaling pathways.
Caption: Gq-protein coupled signaling pathway of α1-adrenergic receptors.
Caption: Gi-protein coupled signaling pathway of α2-adrenergic receptors.
Caption: Gs-protein coupled signaling pathway of β-adrenergic receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments employed to characterize the interaction of this compound with adrenergic receptors.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
A radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
A scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration approximating its Kd), and varying concentrations of this compound. Include controls for total binding (buffer only) and non-specific binding (a saturating concentration of a known non-radioactive ligand).
-
Incubate the plate at room temperature for a duration sufficient to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters thoroughly with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to derive the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] represents the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Functional Assays
cAMP Accumulation Assay (for α2- and β-Adrenergic Receptors)
This assay quantifies the ability of this compound to modulate the production of cAMP, the key second messenger for both Gs- and Gi-coupled receptors.
-
Materials:
-
Cells expressing either the β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptor.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, utilized for Gi-coupled receptor assays).
-
A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
-
Procedure for β-Adrenergic (Gs) Receptors:
-
Seed cells in a 96-well plate and culture them overnight.
-
Replace the culture medium with an appropriate assay buffer and add serial dilutions of this compound.
-
Incubate the plate for a predetermined time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's protocol.
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration to determine the EC50.
-
-
Procedure for α2-Adrenergic (Gi) Receptors:
-
Follow steps 1 and 2 as outlined above.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) in conjunction with the serial dilutions of this compound.
-
Incubate the plate and measure the cAMP levels as previously described.
-
Plot the inhibition of the forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration to determine the IC50.
-
Calcium Mobilization Assay (for α1-Adrenergic Receptors)
This assay is designed to measure the increase in intracellular calcium concentration that occurs following the activation of Gq-coupled α1-adrenergic receptors.
-
Materials:
-
Cells expressing the α1-adrenergic receptor.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES).
-
A fluorescence plate reader equipped with an injection system.
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere and grow overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in a dark environment at 37°C.
-
Gently wash the cells to remove any excess, unincorporated dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound into the wells and immediately initiate the recording of fluorescence intensity over time.
-
For each concentration, determine the peak fluorescence response.
-
Plot the peak response as a function of the logarithm of the this compound concentration to calculate the EC50.
-
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound, its mechanism of action via adrenergic receptors, and the experimental protocols essential for its comprehensive characterization. The data and methodologies presented herein serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development. A more complete pharmacological profile of this compound would be achieved through further investigations to determine its specific binding affinities for all adrenergic receptor subtypes.
References
- 1. Ethylnorepinephrine - Wikipedia [en.wikipedia.org]
- 2. Cas 3198-07-0,this compound (200 MG) | lookchem [lookchem.com]
- 3. Ethylnorepinephrine(hydrochloride) , 98% , 3198-07-0 - CookeChem [cookechem.com]
- 4. This compound (200 MG) | 3198-07-0 [amp.chemicalbook.com]
- 5. ethylnorepinephrine [drugcentral.org]
- 6. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Structural and Physicochemical Differences Between Ethylnorepinephrine and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the structural and physicochemical properties of ethylnorepinephrine (B1217146) and norepinephrine (B1679862). The information is presented to facilitate a clear understanding of their fundamental differences, which underpin their distinct pharmacological activities.
Core Structural Differences
The primary structural difference between ethylnorepinephrine and norepinephrine lies in the substitution on the amine group. Norepinephrine is the parent catecholamine, characterized by a primary amine. In contrast, ethylnorepinephrine is an N-substituted derivative where an ethyl group replaces one of the hydrogen atoms on the terminal amine. This seemingly minor modification significantly alters the molecule's interaction with adrenergic receptors.
Below is a diagram illustrating the structural distinction between the two molecules.
Physicochemical Properties
The addition of the ethyl group in ethylnorepinephrine influences its physicochemical properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key quantitative data for both compounds.
| Property | Norepinephrine | Ethylnorepinephrine | Reference |
| Molecular Formula | C8H11NO3 | C10H15NO3 | [1][2][3][4] |
| Molar Mass ( g/mol ) | 169.18 | 197.23 | [2][3][4][5] |
| XLogP3 | -1.2 | -0.3 | [2][3][6] |
| Topological Polar Surface Area (Ų) | 86.7 | 86.7 | [3][6] |
| Hydrogen Bond Donor Count | 4 | 4 | [6] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [6] |
| Rotatable Bond Count | 3 | 3 | [6] |
| Complexity | 142 | 177 | [2][3][6] |
| Melting Point (°C) | 217 (decomposes) | 195-197 (decomposes) | [5][6] |
| Boiling Point (°C) | Not available | 435 at 760 mmHg | [6] |
| Water Solubility | Slightly soluble | Soluble | [1][7] |
Biosynthesis of Norepinephrine
Norepinephrine is endogenously synthesized from the amino acid tyrosine through a series of enzymatic steps.[8][9] This pathway is fundamental to the production of catecholamines in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[8] The synthesis of ethylnorepinephrine, being a synthetic compound, follows a different, laboratory-based chemical synthesis route.
The biosynthetic pathway for norepinephrine is as follows:
Pharmacological Implications of Structural Differences
The ethyl group on the amine of ethylnorepinephrine is a critical determinant of its receptor selectivity and activity compared to norepinephrine. While both compounds are sympathomimetics, the N-substitution in ethylnorepinephrine generally increases its affinity for β-adrenergic receptors relative to α-adrenergic receptors. Norepinephrine, in contrast, is a potent agonist at α-adrenergic receptors and β1-adrenergic receptors, with less pronounced activity at β2-adrenergic receptors.[10] Ethylnorepinephrine is known to activate both α and β adrenergic receptors.[4] This difference in receptor activation profiles leads to their distinct therapeutic applications, with norepinephrine primarily used as a vasopressor to increase blood pressure, and ethylnorepinephrine having applications as a bronchodilator.[4]
Experimental Protocols
Note: Detailed, step-by-step experimental protocols are highly specific to the laboratory and the particular research question. The following provides a generalized methodology for a common experiment used to characterize these compounds.
Radioligand Binding Assay to Determine Receptor Affinity
This experiment is designed to measure the affinity of ethylnorepinephrine and norepinephrine for different adrenergic receptor subtypes (e.g., α1, α2, β1, β2).
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired adrenergic receptor subtype.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a series of tubes, combine the cell membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]prazosin for α1 receptors).
-
Add increasing concentrations of the unlabeled competitor ligand (either norepinephrine or ethylnorepinephrine).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.
-
Signaling Pathways
Both ethylnorepinephrine and norepinephrine exert their effects by binding to G protein-coupled adrenergic receptors, which triggers intracellular signaling cascades. The specific pathway activated depends on the receptor subtype.
-
α1-Adrenergic Receptors: Coupled to Gq proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA).
The differential affinity of norepinephrine and ethylnorepinephrine for these receptor subtypes results in distinct downstream signaling profiles.
References
- 1. norepinephrine [chembk.com]
- 2. Ethylnorepinephrine | C10H15NO3 | CID 18538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Norepinephrine | C8H11NO3 | CID 5814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylnorepinephrine - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. echemi.com [echemi.com]
- 7. scribd.com [scribd.com]
- 8. Norepinephrine - Wikipedia [en.wikipedia.org]
- 9. cmor-faculty.rice.edu [cmor-faculty.rice.edu]
- 10. softbeam.net:8080 [softbeam.net:8080]
Ethylnorepinephrine Hydrochloride: A Technical Guide to its Discovery, History, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylnorepinephrine (B1217146) hydrochloride, a sympathomimetic amine structurally related to norepinephrine, has a significant history as a bronchodilator. This technical guide provides an in-depth exploration of its discovery, historical development, and core pharmacological principles. The document details its synthesis, mechanism of action through adrenergic receptor agonism, and available pharmacodynamic data. Key experimental findings are presented, and signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.
Discovery and History
Ethylnorepinephrine, also known as bronkephrine or butanefrine, was first synthesized in the 1940s. The seminal work of Suter and Ruddy, documented in their 1944 publication in the Journal of the American Chemical Society and the subsequent U.S. Patent 2,431,285 granted in 1947, laid the foundation for its development.[1] Initially investigated for its pressor effects, similar to norepinephrine, its potent bronchodilatory properties soon became the focus of clinical interest. Early clinical studies in the 1950s established its efficacy in providing relief for patients with asthma.[2]
Chemical Synthesis and Properties
The original synthesis of ethylnorepinephrine hydrochloride as described by Suter and Ruddy provides a foundational experimental protocol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize α-(1-aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloride (this compound).
Materials:
-
3,4-dihydroxy-α-amino-butyrophenone hydrochloride
-
Palladium-charcoal catalyst (5%)
-
Hydrogen gas
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid
Procedure:
-
A solution of 3,4-dihydroxy-α-amino-butyrophenone hydrochloride in anhydrous ethanol is prepared.
-
The palladium-charcoal catalyst is added to the solution.
-
The mixture is subjected to catalytic hydrogenation in a Parr apparatus under a hydrogen pressure of approximately 50 psi.
-
The reaction is allowed to proceed at room temperature until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol-ether) to afford purified this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C10H15NO3・HCl |
| Molecular Weight | 233.69 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol hydrochloride |
| Synonyms | Bronkephrine, Butanefrine, Etanor |
Pharmacology
Ethylnorepinephrine is a direct-acting sympathomimetic agent with activity at both α- and β-adrenergic receptors.[1] Its therapeutic effect as a bronchodilator is primarily attributed to its action on β2-adrenergic receptors in the smooth muscle of the airways.
Mechanism of Action
Activation of β2-adrenergic receptors by ethylnorepinephrine initiates a signaling cascade that leads to bronchodilation. This pathway is crucial for its therapeutic effect.
Caption: β2-Adrenergic receptor signaling pathway leading to bronchodilation.
Upon binding to β2-adrenergic receptors, ethylnorepinephrine stimulates the Gs alpha subunit of the G protein-coupled receptor. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.
Ethylnorepinephrine also possesses activity at α-adrenergic receptors, which can lead to vasoconstriction. This effect is generally less pronounced than its β-adrenergic effects at therapeutic doses for bronchodilation.
Pharmacodynamic Data
Quantitative data on the receptor binding and functional activity of ethylnorepinephrine is limited in publicly available literature. However, a key study provides insight into its relative affinity and efficacy at the α-adrenergic receptor.
| Agonist | Receptor | Tissue | Relative Affinity (vs. l-Norepinephrine) | Relative Efficacy (vs. l-Norepinephrine) |
| dl-α-Ethylnorepinephrine | α-Adrenergic | Rabbit Aorta | 0.0048 | 0.41 |
Data from Besfelsen, et al.
This data indicates that while ethylnorepinephrine has a lower affinity for the α-adrenergic receptor compared to norepinephrine, it still retains a notable level of efficacy. Further research is required to fully characterize its binding profile across all adrenergic receptor subtypes.
Historical Clinical Use and Significance
This compound was primarily used for the treatment of bronchial asthma and other conditions characterized by bronchospasm. Its ability to provide rapid relief from airway obstruction made it a valuable therapeutic agent in the mid-20th century. However, with the development of more selective β2-adrenergic agonists with improved side-effect profiles, the clinical use of ethylnorepinephrine has largely been superseded.
Conclusion
This compound holds a significant place in the history of pharmacology as an early and effective bronchodilator. Its discovery and development paved the way for a deeper understanding of adrenergic receptor pharmacology and the treatment of obstructive airway diseases. While its clinical use has diminished, the study of its synthesis, mechanism of action, and pharmacological profile continues to provide valuable insights for researchers and scientists in the field of drug development. Further investigation into its specific receptor subtype affinities and detailed pharmacokinetic properties would provide a more complete understanding of this historically important compound.
References
An In-depth Technical Guide to the Metabolic Pathway of Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the metabolic pathway of ethylnorepinephrine (B1217146) hydrochloride. The following guide is constructed based on the well-established metabolic pathways of the structurally similar endogenous catecholamine, norepinephrine (B1679862). The described pathways and metabolites for ethylnorepinephrine are therefore predictive.
Executive Summary
Ethylnorepinephrine, a synthetic sympathomimetic amine structurally related to norepinephrine, is expected to undergo extensive metabolism primarily through the action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). These enzymes are responsible for the degradation of catecholamines, leading to the formation of less active or inactive metabolites that are subsequently excreted. This guide provides a detailed overview of the predicted metabolic pathway of ethylnorepinephrine, outlines relevant experimental protocols for its investigation, and presents key data on the metabolism of the parent compound, norepinephrine, for comparative purposes.
Predicted Core Metabolic Pathway of Ethylnorepinephrine
The metabolism of ethylnorepinephrine is anticipated to follow two primary enzymatic pathways, O-methylation by COMT and oxidative deamination by MAO, which can occur in either order. The ultimate end-product is predicted to be a vanillylmandelic acid analog.
O-Methylation by Catechol-O-methyltransferase (COMT)
COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring of ethylnorepinephrine. This reaction primarily occurs in the liver and other tissues.[1][2] The resulting metabolite is predicted to be O-methyl-ethylnorepinephrine (also known as ethylnormetanephrine).
Oxidative Deamination by Monoamine Oxidase (MAO)
MAO, a mitochondrial enzyme found in most tissues, catalyzes the oxidative deamination of the primary amine group of ethylnorepinephrine.[3][4] This reaction produces an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde , which is then rapidly metabolized by aldehyde dehydrogenase or aldehyde reductase.
-
Oxidation: Aldehyde dehydrogenase converts the aldehyde intermediate to 3,4-dihydroxymandelic acid (DOMA) .
-
Reduction: Aldehyde reductase converts the aldehyde intermediate to 3,4-dihydroxyphenylglycol (DOPEG) .
Sequential Metabolism and Final Metabolites
The initial metabolites can undergo further metabolism by the alternative enzyme.
-
O-methyl-ethylnorepinephrine can be a substrate for MAO, leading to the formation of 3-methoxy-4-hydroxyphenylglycol (MHPG) or vanillylmandelic acid (VMA) .
-
DOMA and DOPEG can be O-methylated by COMT to form VMA and MHPG , respectively.[5]
The final major urinary metabolite of norepinephrine is VMA.[5] It is highly probable that the ethyl analog, ethyl-vanillylmandelic acid , would be the corresponding major end-product of ethylnorepinephrine metabolism.
Visualization of the Predicted Metabolic Pathway
Caption: Predicted metabolic pathway of ethylnorepinephrine via COMT and MAO.
Quantitative Data
| Parameter | Value | Species | Reference |
| Norepinephrine | |||
| Half-life (t½) | ~2.4 minutes | Human | [6] |
| Volume of Distribution (Vd) | 8.8 L | Human | [6] |
| Clearance (CL) | 0.9 - 3 L/min | Human | [7] |
| Plasma Protein Binding | ~25% | Human | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the metabolism of ethylnorepinephrine.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the primary metabolites of ethylnorepinephrine.[8][9][10][11]
5.1.1 Materials
-
Ethylnorepinephrine Hydrochloride
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
5.1.2 Procedure
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, NADPH regenerating system, and HLM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to start the reaction. The final concentration of ethylnorepinephrine should be within a relevant range (e.g., 1-10 µM).
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold ACN or MeOH containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining ethylnorepinephrine and identify potential metabolites.
5.1.3 Data Analysis
-
Metabolic Stability: Plot the natural logarithm of the percentage of remaining ethylnorepinephrine versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
-
Metabolite Identification: Analyze the full-scan mass spectrometry data for potential metabolites by looking for expected mass shifts corresponding to O-methylation (+14 Da) and deamination followed by oxidation (+14 Da) or reduction (+2 Da).
References
- 1. COMT - Creative Enzymes [creative-enzymes.com]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 6. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways as Graphs - graphgists [neo4j.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethylnorepinephrine Hydrochloride in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine (B1217146) hydrochloride is a sympathomimetic amine that acts as an agonist at both α- and β-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are involved in a wide array of physiological processes, making them important targets for drug discovery. This document provides detailed application notes and protocols for the in vitro characterization of Ethylnorepinephrine Hydrochloride in cell culture assays. The methodologies described herein are designed to assess the potency, efficacy, and signaling pathways of this compound.
Ethylnorepinephrine's interaction with different adrenergic receptor subtypes triggers distinct downstream signaling cascades. Activation of α1-adrenergic receptors typically leads to the activation of the Gq protein pathway, resulting in increased intracellular calcium. α2-adrenergic receptors are generally coupled to Gi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels. β-adrenergic receptors are coupled to Gs, which stimulates adenylyl cyclase and leads to an increase in intracellular cAMP.
Data Presentation
Due to the limited availability of comprehensive public data for this compound across all adrenergic receptor subtypes, the following tables include data for ethylnorepinephrine where available, supplemented with data for the closely related endogenous agonist, norepinephrine (B1679862), and the well-characterized non-selective β-agonist, isoproterenol (B85558), for comparative purposes.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor Subtype | Ki (nM) | Species | Cell/Tissue Type | Reference |
| Norepinephrine | α1A | 126 | Rat | Brain | [1] |
| Norepinephrine | α1B | 315 | Rat | Brain | [1] |
| Norepinephrine | α1D | 100 | Rat | Brain | [1] |
| Norepinephrine | α2A | 158 | Rat | Brain | [1] |
| Norepinephrine | α2B | 251 | Human | - | [1] |
| Norepinephrine | α2C | 398 | Human | - | [1] |
| Isoproterenol | β1 | 49.5 | - | - | [2] |
| Isoproterenol | β2 | 0.7 | - | - | [2] |
| Isoproterenol | β3 | 611 | - | - | [2] |
Table 2: Functional Potency and Efficacy (EC50/KA values)
| Compound | Assay Type | Receptor Subtype | EC50/KA (µM) | Species | Cell/Tissue Type | Reference |
| dl-α-ethylnorepinephrine | Contraction | α-adrenergic | 0.41 (er) | Rabbit | Aorta | [3] |
| Norepinephrine | Contraction | α1 | 0.48 | Human | Internal Mammary Artery | [4] |
| Norepinephrine | mRNA regulation | α1 | ~0.3 | Rabbit | Aortic Smooth Muscle Cells | [5] |
| Isoproterenol | cAMP Production | β2 | - | Human | - | [6] |
er: relative efficacy compared to l-norepinephrine.[3]
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling Pathways
Adrenergic receptors signal through different G protein-coupled pathways. The diagram below illustrates the primary signaling cascades activated by α1, α2, and β-adrenergic receptors.
Caption: Adrenergic Receptor Signaling Pathways.
General Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for conducting in vitro cell-based assays to characterize the activity of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: cAMP Measurement for Gs and Gi-Coupled Receptors
Principle: This protocol measures the intracellular accumulation of cyclic AMP (cAMP) following the stimulation of Gs-coupled (β-adrenergic) or inhibition of adenylyl cyclase via Gi-coupled (α2-adrenergic) receptors. Common methods for cAMP detection include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Materials:
-
Cell line expressing the adrenergic receptor of interest (e.g., HEK293-β2AR or CHO-α2AR).
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
White opaque 384-well plates.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 2,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. For Gi-coupled receptor assays, also prepare a solution of forskolin.
-
Assay:
-
For Gs-coupled receptors:
-
Remove the culture medium from the cells.
-
Add 10 µL of this compound at various concentrations to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
For Gi-coupled receptors:
-
Remove the culture medium.
-
Add 5 µL of this compound.
-
Add 5 µL of forskolin (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Plot the signal as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Protocol 2: Intracellular Calcium Flux Assay for Gq-Coupled Receptors
Principle: This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors. This is typically achieved using a calcium-sensitive fluorescent dye.
Materials:
-
Cell line expressing the α1-adrenergic receptor of interest (e.g., HEK293-α1AAR).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange inhibitor, optional).
-
This compound.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the cells into the microplate and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Assay:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add the this compound solutions to the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence. Plot this response against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 3: Radioligand Binding Assay
Principle: This assay measures the affinity of this compound for a specific adrenergic receptor subtype by competing with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the adrenergic receptor of interest.
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).
-
This compound.
-
Non-specific binding control (a high concentration of a non-radiolabeled antagonist, e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of the non-labeled antagonist.
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
References
- 1. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technology - High-Potency Biased β2-adrenergic Receptor Agonist for Treating Respiratory Diseases [usf.technologypublisher.com]
Preparing Ethylnorepinephrine Hydrochloride Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Ethylnorepinephrine Hydrochloride solutions for research purposes. This compound is a sympathomimetic agent that acts as an agonist at both α- and β-adrenergic receptors, making it a valuable tool in a variety of pharmacological studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3198-07-0 | [1] |
| Molecular Formula | C₁₀H₁₅NO₃ • HCl | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| Appearance | Off-White to Pale Brown Solid | [2][3] |
| Melting Point | 199-200 °C (decomposes) | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that while some sources describe the solubility as "slight," quantitative data for the closely related compound norepinephrine (B1679862) hydrochloride suggests good solubility in aqueous solutions.
| Solvent | Solubility | Notes | Reference |
| Water | Slightly soluble | For the related norepinephrine hydrochloride, solubility is reported as high as 250 mg/mL with sonication. | [1][4] |
| DMSO (Dimethyl Sulfoxide) | Slightly soluble | For the related norepinephrine hydrochloride, solubility is reported at 50 mg/mL with sonication. | [1][5] |
| Methanol | Slightly soluble | --- | [1] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | Estimated ~5-10 mg/mL | Based on data for the related compounds epinephrine (B1671497) and norepinephrine. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound for In Vitro Studies
This protocol details the preparation of a concentrated stock solution suitable for use in cell culture experiments. Due to the susceptibility of catecholamines to oxidation, the use of an antioxidant such as L-ascorbic acid is recommended to maintain the stability and biological activity of the compound.[7]
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
L-ascorbic acid (optional, but recommended)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Prepare Solvent with Antioxidant (Recommended):
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile, nuclease-free water.
-
Filter-sterilize the L-ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile L-ascorbic acid stock solution to your desired solvent (water or PBS) to a final concentration of 0.1-1 mM. For example, add 10 µL of 100 mM L-ascorbic acid to 10 mL of solvent for a final concentration of 100 µM.
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh out 2.34 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
-
-
Dissolving the Compound:
-
Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube.
-
Add 1 mL of the prepared solvent (with or without antioxidant) to the tube.
-
Vortex the tube gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization and Storage:
-
Filter the 10 mM this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), solutions can be stored at 2-8°C.[8] All solutions should be protected from light.[9]
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for administration in animal models. The specific vehicle and concentration will depend on the experimental design, animal model, and route of administration. The following formulation is a common vehicle for intravenous or intraperitoneal injection.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Vehicle Preparation: This formulation is for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilution for a Final Concentration of 1 mg/mL:
-
To prepare 1 mL of a 1 mg/mL working solution, start with a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex gently to ensure a homogenous solution.
-
-
Final Preparation and Administration:
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.
-
Administer the solution to the animal model according to the approved experimental protocol.
-
Stability and Storage
Catecholamine solutions, including this compound, are susceptible to degradation, primarily through oxidation. This process is accelerated by exposure to light, elevated temperatures, and alkaline pH.[10]
| Storage Condition | Diluent | Stability | Recommendations | Reference |
| Frozen (-20°C to -80°C) | Aqueous buffers, DMSO | Up to 1 year | Recommended for long-term storage of stock solutions. Protect from light. Avoid repeated freeze-thaw cycles. | [7][8] |
| Refrigerated (2-8°C) | Aqueous buffers | Up to 6-12 months (light protected) | Suitable for short to medium-term storage. Protect from light. | [8] |
| Room Temperature | Aqueous buffers | Days to weeks (degradation accelerated by light) | Not recommended for long-term storage. Solutions should be prepared fresh daily if stored at room temperature. Protect from light. | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by this compound and a general workflow for its use in cell-based assays.
Caption: Ethylnorepinephrine Adrenergic Signaling Pathways.
Caption: Experimental Workflow for In Vitro Studies.
References
- 1. Cas 3198-07-0,this compound (200 MG) | lookchem [lookchem.com]
- 2. This compound (200 MG) | 3198-07-0 [amp.chemicalbook.com]
- 3. Ethylnorepinephrine(hydrochloride) , 98% , 3198-07-0 - CookeChem [cookechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ethylnorepinephrine Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine hydrochloride is a sympathomimetic amine that functions as a bronchodilator.[1] Chemically related to norepinephrine (B1679862), it exerts its pharmacological effects through the activation of both α and β-adrenergic receptors.[1] These application notes provide an overview of suitable animal models and experimental protocols for investigating the cardiovascular and respiratory effects of this compound. Due to the limited availability of recent, detailed preclinical studies specifically on this compound, the following protocols are largely based on established methodologies for the closely related and well-studied catecholamine, norepinephrine, as well as general practices in rodent and other animal model research. Researchers should consider these protocols as a starting point and may need to perform dose-ranging studies to determine optimal concentrations for their specific experimental goals.
Mechanism of Action: Adrenergic Signaling Pathways
This compound acts as an agonist at adrenergic receptors, which are G-protein coupled receptors. Its interaction with α1, β1, and β2 adrenergic receptors triggers distinct intracellular signaling cascades.
-
α1-Adrenergic Receptor Activation: Primarily leads to vasoconstriction. The binding of Ethylnorepinephrine to α1 receptors activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.
-
β1-Adrenergic Receptor Activation: Primarily affects the heart. Activation of β1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates protein kinase A (PKA), which phosphorylates various targets, resulting in increased heart rate (chronotropy) and contractility (inotropy).
-
β2-Adrenergic Receptor Activation: Primarily results in smooth muscle relaxation, particularly in the bronchi. Similar to β1 activation, β2 receptor stimulation increases cAMP levels via adenylyl cyclase. The subsequent activation of PKA in bronchial smooth muscle leads to the phosphorylation of proteins that promote relaxation, resulting in bronchodilation.
Adrenergic Signaling Pathway Diagram
Signaling pathways of this compound.
Animal Models and Experimental Designs
Rodents (rats, guinea pigs) and canines are suitable animal models for studying the effects of this compound. The choice of model depends on the specific research question.
-
Rats: Useful for cardiovascular studies, particularly for measuring blood pressure and heart rate. They are also suitable for initial safety and toxicity assessments.
-
Guinea Pigs: A classic model for respiratory pharmacology, particularly for studying bronchoconstriction and bronchodilation due to the sensitivity of their airways.
-
Dogs: Often used in cardiovascular safety pharmacology studies due to their physiological similarities to humans. They allow for more detailed hemodynamic monitoring.
Experimental Workflow for In Vivo Studies
General experimental workflow for in vivo studies.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical yet plausible data based on the known effects of sympathomimetics like norepinephrine in common animal models. These tables are for illustrative purposes and actual experimental results may vary.
Table 1: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs
| Dose (µg/kg/min) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Cardiac Output (L/min) |
| Vehicle Control | 95 ± 5 | 110 ± 8 | 2.5 ± 0.3 |
| 0.1 | 105 ± 6 | 120 ± 7 | 2.7 ± 0.4 |
| 0.5 | 125 ± 8 | 145 ± 10 | 3.2 ± 0.5 |
| 1.0 | 140 ± 10 | 160 ± 12 | 3.5 ± 0.6 |
| 2.0 | 155 ± 12 | 175 ± 15 | 3.8 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Bronchodilator Effects of Aerosolized this compound in Anesthetized Guinea Pigs with Histamine-Induced Bronchoconstriction
| Treatment | Baseline Airway Resistance (cmH₂O/mL/s) | Post-Histamine Airway Resistance (cmH₂O/mL/s) | Post-Treatment Airway Resistance (cmH₂O/mL/s) | % Inhibition of Bronchoconstriction |
| Vehicle Control | 0.35 ± 0.04 | 0.95 ± 0.10 | 0.92 ± 0.11 | 3.2% |
| 0.1% Solution | 0.34 ± 0.05 | 0.98 ± 0.12 | 0.65 ± 0.09 | 33.7% |
| 0.5% Solution | 0.36 ± 0.04 | 0.96 ± 0.11 | 0.48 ± 0.07 | 50.0% |
| 1.0% Solution | 0.35 ± 0.05 | 0.99 ± 0.13 | 0.38 ± 0.06 | 61.6% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Rats
Objective: To assess the dose-dependent effects of this compound on blood pressure and heart rate in anesthetized rats.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine (B1663881) cocktail)
-
Surgical instruments for cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic regimen. General guidelines suggest isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine (75-100 mg/kg, IP) and xylazine (5-10 mg/kg, IP).
-
Surgical Preparation: Place the anesthetized rat on a heating pad to maintain body temperature. Perform a cut-down to expose the carotid artery and jugular vein. Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to measure arterial blood pressure and heart rate. Cannulate the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 20 minutes post-surgery until a steady baseline blood pressure and heart rate are observed.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline at the desired concentrations. A suggested dose range, extrapolated from norepinephrine studies, would be 0.1, 0.5, 1.0, and 2.0 µg/kg/min.
-
Administration: Infuse the vehicle control (saline) for a baseline period (e.g., 15 minutes). Subsequently, administer increasing doses of this compound via continuous intravenous infusion using an infusion pump. Each dose should be infused for a set period (e.g., 15 minutes) to allow for a steady-state response.
-
Data Collection: Continuously record blood pressure and heart rate throughout the experiment.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method without recovery from anesthesia.
Protocol 2: Evaluation of Bronchodilator Effects in Anesthetized Guinea Pigs
Objective: To assess the ability of this compound to reverse histamine-induced bronchoconstriction in anesthetized guinea pigs.
Animal Model: Male Dunkin-Hartley guinea pigs (350-450g).
Materials:
-
This compound
-
Histamine (B1213489) dihydrochloride
-
Sterile 0.9% saline
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Tracheal cannula
-
Small animal ventilator
-
Pneumotachograph and pressure transducer to measure airway resistance and dynamic compliance
-
Aerosol delivery system (nebulizer)
Procedure:
-
Anesthesia: Anesthetize the guinea pig with an appropriate anesthetic, such as urethane (1.5 g/kg, IP).
-
Surgical Preparation: Cannulate the trachea and connect the animal to a small animal ventilator. Insert a catheter into the jugular vein for the administration of the bronchoconstricting agent.
-
Baseline Measurements: Ventilate the animal with a fixed tidal volume and frequency. Measure baseline airway resistance and dynamic lung compliance.
-
Induction of Bronchoconstriction: Administer an intravenous infusion of histamine (e.g., 5-10 µg/kg/min) to induce a stable increase in airway resistance.
-
Drug Preparation: Prepare solutions of this compound for aerosolization at various concentrations (e.g., 0.1%, 0.5%, 1.0% in saline).
-
Administration: Once a stable bronchoconstriction is achieved, administer the aerosolized this compound or vehicle control via the inspiratory line of the ventilator for a fixed duration (e.g., 2 minutes).
-
Data Collection: Continuously monitor airway resistance and dynamic compliance before, during, and after drug administration to assess the extent and duration of bronchodilation.
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals, and with the approval of an Institutional Animal Care and Use Committee (IACUC). The dosages provided are suggestions based on related compounds and should be optimized in pilot studies.
References
Application Notes and Protocols for Ethylnorepinephrine Hydrochloride Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine hydrochloride is a sympathomimetic agent that acts as an agonist at both α and β adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes. Understanding the dose-response relationship of this compound is essential for characterizing its pharmacological profile, including its potency and efficacy at different adrenergic receptor subtypes. This document provides detailed protocols for generating dose-response curves for this compound using common in vitro functional assays: the cyclic Adenosine Monophosphate (cAMP) accumulation assay and the GTPγS binding assay.
Mechanism of Action: Adrenergic Receptor Signaling
This compound exerts its effects by activating adrenergic receptors, which are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are primarily coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in various cellular responses such as smooth muscle relaxation (bronchodilation) and increased heart rate and contractility.[3]
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are coupled to the Gq G protein. Agonist activation of α1 receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is typically associated with smooth muscle contraction.
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to the inhibitory G protein, Gi. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can counteract the effects of Gs-coupled receptor activation.
The following diagram illustrates the primary signaling pathways activated by this compound.
Caption: Signaling pathways of this compound.
Data Presentation: Expected Potency
| Agonist | Receptor Subtype | Assay Type | Cell/Tissue Type | Reported EC50 |
| Norepinephrine (B1679862) | α1 | mRNA level regulation | Rabbit Aortic Smooth Muscle Cells | ~0.3 µM |
| α1 | Contraction | Human Internal Mammary Artery | 0.48 µM | |
| α2 | Thymidine Incorporation | MCF-7 cells | 14.2 pM | |
| β2 | cAMP Production | Human Lymphocytes | ~10-fold higher than Epinephrine (B1671497) | |
| Epinephrine | α2 | Thymidine Incorporation | MCF-7 cells | 10 pM |
| β2 | cAMP Production | Human Lymphocytes | ~50-fold higher than Isoproterenol (B85558) |
Note: EC50 values are highly dependent on the specific experimental conditions, including the cell type, receptor expression level, and the assay technology used. The values presented here should be considered as a reference for initial experimental design.
Experimental Protocols
The following are detailed protocols for determining the dose-response curve of this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cAMP levels, which is a hallmark of β-adrenergic receptor activation (via Gs) or α2-adrenergic receptor activation (via Gi).
1. Materials:
-
Cell Line: A suitable cell line endogenously expressing the adrenergic receptor of interest (e.g., CHO-K1, HEK293) or a cell line stably transfected with a specific adrenergic receptor subtype.
-
This compound: Stock solution prepared in a suitable solvent (e.g., water or DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (for Gi-coupled receptors): To stimulate adenylyl cyclase and measure the inhibitory effect of the agonist.
-
cAMP Assay Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well microplates: White, opaque plates are recommended for luminescence or HTRF assays.
-
Multichannel pipette and plate reader.
2. Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
3. Detailed Procedure:
a. Cell Preparation:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
b. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations. A typical 10-point, 3-fold serial dilution starting from 10 µM might be appropriate, but this should be optimized based on the expected potency. Include a vehicle control (assay buffer with the same concentration of solvent as the highest compound concentration).
c. Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.
-
For measuring Gi-coupled receptor activity, add forskolin to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) along with the PDE inhibitor.
-
Add the serially diluted this compound solutions to the respective wells.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
d. cAMP Detection:
-
Following incubation, lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Add the detection reagents from the kit to each well.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
e. Data Analysis:
-
The raw data is typically converted to cAMP concentrations using a standard curve.
-
Normalize the data to the vehicle control (basal level) and a positive control (e.g., a saturating concentration of a known full agonist like isoproterenol for β-receptors).
-
Plot the response (e.g., % of maximal response) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy).
Protocol 2: GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation and is particularly useful for studying Gi and Go-coupled receptors.
1. Materials:
-
Cell Membranes: Prepare membranes from cells or tissues expressing the adrenergic receptor of interest.
-
This compound: Stock solution.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: To ensure that the G protein is in its inactive, GDP-bound state at the start of the assay.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent like DTT.
-
Scintillation Vials and Fluid.
-
Filter Plates and Vacuum Manifold.
-
Scintillation Counter.
2. Experimental Workflow:
Caption: Workflow for the GTPγS binding assay.
3. Detailed Procedure:
a. Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
b. Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP to a final concentration of 10-100 µM.
-
Serially diluted this compound or vehicle.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
c. Incubation and Termination:
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
d. Detection and Analysis:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Define non-specific binding in the presence of a saturating concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Conclusion
The provided protocols offer a comprehensive framework for determining the dose-response curve of this compound at adrenergic receptors. By employing both cAMP accumulation and GTPγS binding assays, researchers can obtain a detailed understanding of its functional activity across different G protein signaling pathways. The successful execution of these protocols will provide crucial data for the pharmacological characterization of this compound and its potential therapeutic applications. It is recommended to perform initial pilot experiments to optimize assay conditions, such as cell number, incubation times, and reagent concentrations, for the specific experimental setup.
References
Application Notes and Protocols for Receptor Binding Assay of Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine Hydrochloride is a synthetic sympathomimetic amine, structurally related to the endogenous catecholamine norepinephrine. It is known to act as a bronchodilator and vasopressor by activating both α and β adrenergic receptors.[1][2] Understanding the binding affinity and selectivity of this compound for the various adrenergic receptor subtypes is crucial for elucidating its pharmacological profile and for the development of more targeted therapeutics.
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays to characterize the interaction of this compound with adrenergic receptors. The protocols are designed to be adaptable for various research and drug discovery settings.
Data Presentation: Adrenergic Receptor Binding Profile
A comprehensive understanding of a ligand's interaction with its target receptors requires quantitative analysis of its binding affinity (Ki) or inhibitory concentration (IC50) at each receptor subtype. Due to the limited availability of publicly accessible, direct binding affinity data for this compound across all adrenergic receptor subtypes, the following table serves as a template for researchers to populate with their experimentally determined values. For comparative purposes, the binding affinities of the endogenous ligand, Norepinephrine, are provided.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Radioligand | This compound (Ki, nM) | Norepinephrine (Ki, nM) |
| α1-Adrenergic | |||
| α1A | [3H]-Prazosin | User-determined value | ~1-10 |
| α1B | [3H]-Prazosin | User-determined value | ~1-10 |
| α1D | [3H]-Prazosin | User-determined value | ~1-10 |
| α2-Adrenergic | |||
| α2A | [3H]-Rauwolscine | User-determined value | ~1-20 |
| α2B | [3H]-Rauwolscine | User-determined value | ~1-20 |
| α2C | [3H]-Rauwolscine | User-determined value | ~1-20 |
| β-Adrenergic | |||
| β1 | [3H]-Dihydroalprenolol | User-determined value | ~100-500 |
| β2 | [3H]-Dihydroalprenolol | User-determined value | ~1000-5000 |
| β3 | [125I]-Cyanopindolol | User-determined value | ~500-2000 |
Note: The provided Ki values for Norepinephrine are approximate and can vary depending on the experimental conditions and tissue/cell type used. Researchers should always include appropriate controls and reference compounds in their assays.
Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades. The primary signaling pathways for α2 and β-adrenergic receptors are depicted below.
References
Application Notes and Protocols for Studying Smooth Muscle Contraction Using Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine hydrochloride is a sympathomimetic amine that stimulates both α- and β-adrenergic receptors, making it a valuable tool for investigating the complex mechanisms of smooth muscle physiology and pharmacology.[1] Its dual action allows for the study of both contractile and relaxant responses within the same tissue preparation, providing a comprehensive model for assessing adrenergic signaling in various smooth muscle beds, including vascular, airway, and gastrointestinal tissues. These application notes provide detailed protocols and theoretical background for utilizing this compound in in vitro smooth muscle contraction studies.
Mechanism of Action
This compound exerts its effects by binding to and activating adrenergic receptors on the surface of smooth muscle cells. The physiological response—contraction or relaxation—is dependent on the subtype of adrenergic receptor expressed in the tissue and the downstream signaling pathways they initiate.
-
α-Adrenergic Receptor Stimulation (Contraction): Primarily mediated by α1-adrenergic receptors, stimulation by Ethylnorepinephrine leads to smooth muscle contraction. This pathway involves the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
-
β-Adrenergic Receptor Stimulation (Relaxation): Stimulation of β-adrenergic receptors, predominantly β2-receptors in many smooth muscle tissues, typically leads to relaxation. This is a Gs protein-coupled pathway that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several target proteins that promote muscle relaxation. These targets include MLCK (inhibiting its activity) and various ion channels that lead to hyperpolarization of the cell membrane and reduced intracellular Ca2+ levels.
Data Presentation
| Agonist | Receptor Target | Expected Effect | Typical Concentration Range (in vitro) | Reference EC50 (Norepinephrine) |
| This compound | α1-Adrenergic | Contraction | 10⁻⁹ M to 10⁻⁴ M | Contraction (vascular smooth muscle): ~31 nM[2] |
| β-Adrenergic | Relaxation | 10⁻⁹ M to 10⁻⁵ M | Relaxation (airway smooth muscle) - variable |
Experimental Protocols
Isolated Organ Bath Studies for Smooth Muscle Contraction
This protocol describes the methodology for assessing the contractile or relaxant effects of this compound on isolated smooth muscle tissue, such as aortic rings or tracheal strips, using an organ bath system.
Materials and Reagents:
-
This compound
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Agonists for tissue viability testing (e.g., Potassium Chloride, Phenylephrine)
-
Antagonists for mechanistic studies (e.g., Prazosin for α1-receptors, Propranolol for β-receptors)
-
Isolated tissue (e.g., rat thoracic aorta, guinea pig trachea)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of excess connective and adipose tissue.
-
For vascular studies, cut the aorta into rings of 2-3 mm in width. For airway studies, prepare tracheal strips.
-
Suspend the tissue segments in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, optimal tension should be determined for each tissue type).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
-
-
Viability and Pre-contraction (for relaxation studies):
-
Assess the viability of the tissue by inducing a contraction with a high concentration of Potassium Chloride (e.g., 60-80 mM) or a standard agonist like Phenylephrine (e.g., 10⁻⁶ M).
-
Wash the tissues to return to baseline tension.
-
For studying relaxation responses, pre-contract the tissues with a submaximal concentration of an appropriate agonist (e.g., histamine (B1213489) or carbachol (B1668302) for airway smooth muscle).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline or pre-contracted tone is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Measure the peak contractile response or the maximal relaxation from the pre-contracted tone at each concentration.
-
Express the responses as a percentage of the maximal contraction induced by the viability test agent or as a percentage of the pre-contraction tone.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of Ethylnorepinephrine in smooth muscle.
Experimental Workflow
Caption: Experimental workflow for isolated organ bath studies.
References
Application Notes and Protocols for Administering Ethylnorepinephrine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine Hydrochloride is a sympathomimetic agent that acts as an agonist at both α and β adrenergic receptors. It is structurally and functionally related to norepinephrine (B1679862). These application notes provide a detailed protocol for the administration of this compound to rats for research purposes. The following protocols are based on established methodologies for the administration of the closely related compound, norepinephrine, in rats, and should be adapted as needed for specific experimental designs.
Data Presentation
Due to the limited availability of specific dosage data for this compound in published literature, the following tables provide dosage information for norepinephrine in rats, which can be used as a starting point for dose-range finding studies with this compound.
Table 1: Subcutaneous Administration of Norepinephrine in Rats
| Parameter | Value | Reference |
| Compound | Norepinephrine | [1] |
| Dosage Range | 0.15 - 0.35 mg/kg/h | [1] |
| Administration Method | Osmotic minipumps | [1] |
| Duration | 10 - 28 days | [1] |
| Vehicle | Acid saline | [1] |
Table 2: Intravenous Administration of Norepinephrine in Rats
| Parameter | Value | Reference |
| Compound | Norepinephrine | |
| Dosage Range | 50, 100, and 200 µg/kg/h | |
| Administration Method | Continuous infusion via syringe pump | |
| Duration | 24, 48, and 72 hours | |
| Vehicle | Not specified |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose and administration volume.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a sterile vehicle. Sterile saline is a common vehicle for intravenous and subcutaneous injections.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically protected from light.
Subcutaneous (SC) Administration Protocol
This method is suitable for sustained delivery of the compound.
Materials:
-
Prepared this compound solution
-
Syringes (appropriate volume for the dose)
-
Needles (25-27 gauge)
-
Animal restrainer (optional)
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize the rats to the laboratory environment.
-
Dose Calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the desired dose.
-
Restraint: Gently restrain the rat. This can be done manually by grasping the loose skin over the shoulders.
-
Injection Site Preparation: Swab the injection site on the dorsal side (back), between the shoulder blades, with 70% ethanol.
-
Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the spine.
-
Administration: Aspirate briefly to ensure the needle is not in a blood vessel. Inject the solution slowly.
-
Post-injection Monitoring: Observe the animal for any adverse reactions.
Intravenous (IV) Administration Protocol
This method allows for rapid delivery and precise control over blood concentrations. The lateral tail vein is the most common site for IV injections in rats.
Materials:
-
Prepared this compound solution
-
Syringes (appropriate volume for the dose)
-
Needles (27-30 gauge) or infusion catheter
-
Heat lamp or warming pad
-
Animal restrainer
-
70% ethanol
Procedure:
-
Animal Preparation: Place the rat in a restrainer, leaving the tail accessible.
-
Vein Dilation: Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to cause thermal injury.
-
Injection Site Preparation: Clean the tail with 70% ethanol.
-
Injection: Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle. Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
Monitoring: Observe the animal for any immediate adverse effects.
Signaling Pathways
This compound acts on adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways for α1, α2, and β-adrenergic receptors are depicted below.
α1-Adrenergic Receptor Signaling Pathway
Caption: α1-Adrenergic Receptor Signaling Cascade.
α2-Adrenergic Receptor Signaling Pathway
Caption: α2-Adrenergic Receptor Signaling Cascade.
β-Adrenergic Receptor Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays: Characterizing Ethylnorepinephrine Activation of Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylnorepinephrine (B1217146) is a sympathomimetic amine that acts as a non-selective agonist for both α- and β-adrenergic receptors.[1][2] Its activity across multiple receptor subtypes necessitates a comprehensive panel of cell-based assays to fully characterize its pharmacological profile. These application notes provide detailed protocols for assessing the activation of adrenergic receptors by ethylnorepinephrine, focusing on key downstream signaling events.
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine. They are broadly classified into two main types: α- and β-adrenergic receptors, each with several subtypes that exhibit distinct signaling pathways and physiological functions.
-
α1-Adrenergic Receptors (α1A, α1B, α1D): Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[3]
-
α2-Adrenergic Receptors (α2A, α2B, α2C): Typically couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
-
β-Adrenergic Receptors (β1, β2, β3): Predominantly couple to Gs proteins, stimulating adenylyl cyclase activity and leading to an increase in intracellular cAMP.[3]
This document outlines protocols for three key cell-based functional assays to quantify the activity of ethylnorepinephrine at these receptor subtypes:
-
Calcium Flux Assay: To measure the activation of α1-adrenergic receptors.
-
cAMP Accumulation Assay: To measure the activation of β-adrenergic receptors.
-
cAMP Inhibition Assay: To measure the activation of α2-adrenergic receptors.
Data Presentation
Due to the limited availability of specific quantitative data for ethylnorepinephrine across all adrenergic receptor subtypes in the public domain, the following tables present representative data for the endogenous non-selective agonist, norepinephrine . This data serves as a reference to illustrate the expected pharmacological parameters and their presentation. Researchers should generate their own dose-response curves to determine the specific potency (EC50) and efficacy (Emax) of ethylnorepinephrine for each receptor subtype.
Table 1: Representative Potency of Norepinephrine at α1-Adrenergic Receptor Subtypes (Calcium Mobilization)
| Receptor Subtype | Agonist | Assay Type | Parameter | Value (nM) |
| α1A | Norepinephrine | Calcium Flux | EC50 | ~30 |
| α1B | Norepinephrine | Calcium Flux | EC50 | ~50 |
| α1D | Norepinephrine | Calcium Flux | EC50 | ~20 |
Table 2: Representative Potency of Norepinephrine at β-Adrenergic Receptor Subtypes (cAMP Accumulation)
| Receptor Subtype | Agonist | Assay Type | Parameter | Value (nM) |
| β1 | Norepinephrine | cAMP Accumulation | EC50 | ~10 |
| β2 | Norepinephrine | cAMP Accumulation | EC50 | ~100 |
| β3 | Norepinephrine | cAMP Accumulation | EC50 | ~500 |
Table 3: Representative Potency of Norepinephrine at α2-Adrenergic Receptor Subtypes (cAMP Inhibition)
| Receptor Subtype | Agonist | Assay Type | Parameter | Value (nM) |
| α2A | Norepinephrine | cAMP Inhibition | EC50 | ~5 |
| α2B | Norepinephrine | cAMP Inhibition | EC50 | ~20 |
| α2C | Norepinephrine | cAMP Inhibition | EC50 | ~15 |
Note: The EC50 values presented are approximate and can vary depending on the cell line, receptor expression level, and specific assay conditions. These values are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like ethylnorepinephrine initiates a signaling cascade through the Gq protein, leading to an increase in intracellular calcium.
Calcium Flux Assay Workflow
This workflow outlines the key steps for measuring intracellular calcium mobilization following α1-adrenergic receptor activation.
β-Adrenergic Receptor Signaling Pathway
Activation of β-adrenergic receptors by an agonist like ethylnorepinephrine stimulates the Gs protein, leading to an increase in intracellular cAMP levels.
cAMP Accumulation Assay Workflow
This workflow details the procedure for quantifying the increase in intracellular cAMP following β-adrenergic receptor stimulation.
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist like ethylnorepinephrine engages the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.
cAMP Inhibition Assay Workflow
This workflow describes the method for measuring the reduction in forskolin-stimulated cAMP levels following α2-adrenergic receptor activation.
References
Troubleshooting & Optimization
Ethylnorepinephrine Hydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of ethylnorepinephrine (B1217146) hydrochloride in DMSO and water. The following sections offer troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during research.
Ethylnorepinephrine Hydrochloride: Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble / Slightly Soluble.[1][2][3][4] | The hydrochloride salt form is intended to enhance aqueous solubility. Due to its polar functional groups, it is expected to have good water solubility.[1] |
| DMSO | Slightly Soluble.[2][3][4] | For the related compound norepinephrine (B1679862) hydrochloride, a solubility of 8.93 mg/mL has been reported, which may serve as a rough estimate. |
Experimental Protocol: Determining Aqueous Solubility of this compound
This protocol outlines a general "shake-flask" method to determine the equilibrium solubility of this compound in an aqueous buffer. This is a common and reliable method for generating accurate solubility data.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean glass vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume of PBS (e.g., 1 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 200 rpm).
-
Allow the suspension to equilibrate for at least 24 hours to ensure it reaches thermodynamic equilibrium. Longer incubation times (48-72 hours) may be necessary, and it is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle for a few minutes.
-
Withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility.
-
-
Data Reporting:
-
Report the solubility in mg/mL and mM, along with the temperature and pH at which the measurement was performed.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in water or DMSO | The amount of compound exceeds its solubility limit. | - Increase the volume of the solvent.- Gentle heating (e.g., to 37°C) or sonication can aid in the dissolution of hydrochloride salts. Be cautious, as excessive heat may degrade the compound. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer | The concentration of the compound in the final aqueous solution is above its aqueous solubility limit. DMSO is a strong organic solvent, and its presence can initially keep the compound in solution at a high concentration. | - Decrease the concentration of the stock solution in DMSO.- Increase the final volume of the aqueous buffer to ensure the final concentration is below the aqueous solubility limit.- Perform serial dilutions. |
| Inconsistent or variable solubility results | - The system has not reached equilibrium.- Inaccurate temperature control.- pH of the solution is not controlled.- Degradation of the compound. | - Increase the equilibration time and sample at multiple time points to confirm equilibrium.- Ensure the shaker and any water baths are accurately calibrated.- Use a buffered aqueous solution to maintain a constant pH, as the solubility of amine hydrochlorides can be pH-dependent.- Catecholamines can be susceptible to oxidation. Prepare fresh solutions and consider working under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
| Low recovery after filtration | The compound may be binding to the filter membrane. | - Test different filter materials (e.g., PVDF, PTFE, nylon) to find one with low binding affinity for the compound.- Saturate the filter by discarding the initial portion of the filtrate before collecting the sample for analysis. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water even though it is a salt?
A1: While the hydrochloride salt form improves aqueous solubility compared to the free base, the solubility is still finite. If you are trying to prepare a highly concentrated solution, you may be exceeding its solubility limit. Also, the pH of the water can influence solubility. For amine hydrochlorides, solubility is generally higher in more acidic conditions.
Q2: Can I heat the solution to dissolve my this compound?
A2: Gentle warming (e.g., to 37°C) can help to increase the rate of dissolution. However, catecholamines can be sensitive to heat and may degrade at higher temperatures. It is advisable to use the lowest effective temperature and to check for any signs of degradation (e.g., color change).
Q3: My solution of this compound has turned a pink or brownish color. What does this mean?
A3: Catecholamines are prone to oxidation, which can result in the formation of colored byproducts. This is more likely to occur in neutral or alkaline solutions and can be accelerated by light and the presence of metal ions. It is recommended to use freshly prepared solutions and to store stock solutions protected from light at low temperatures (e.g., -20°C or -80°C).
Q4: What is the best way to prepare a stock solution for cell culture experiments?
A4: For cell culture, it is best to prepare a concentrated stock solution in a sterile solvent and then dilute it into the culture medium. Given the "slightly soluble" nature in DMSO, you could prepare a stock in sterile DMSO and then dilute it into your culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). Alternatively, you can prepare a stock solution directly in sterile PBS or your cell culture medium, but you will be limited to a lower stock concentration.
Visualizations
Adrenergic Receptor Signaling Pathway
Ethylnorepinephrine is a sympathomimetic agent that acts on both α and β adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.
Caption: Adrenergic receptor signaling pathways activated by ethylnorepinephrine.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
References
Technical Support Center: Optimizing Ethylnorepinephrine Hydrochloride Concentration for Cell Culture
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Ethylnorepinephrine Hydrochloride and related compounds in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in optimizing your experimental conditions.
Given that specific cell culture data for this compound is limited, this guide draws upon established principles for its parent compound, Norepinephrine (B1679862) (NE), and general best practices for optimizing drug concentrations in vitro. Ethylnorepinephrine is a sympathomimetic and bronchodilator related to norepinephrine[1].
Troubleshooting Guide
This guide addresses common issues encountered when working with adrenergic compounds like this compound in cell culture.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No cellular response or weak effect | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10⁻⁹ M to 10⁻⁵ M) and then narrow down the concentrations around the observed effective range[2][3]. |
| Receptor Expression: The target cells may have low or no expression of the relevant adrenergic receptors (α or β). | Verify the expression of adrenergic receptors in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. | |
| Compound Degradation: Catecholamines like norepinephrine and its derivatives are susceptible to oxidation, especially in solution when exposed to light, heat, and oxygen[4]. | Prepare fresh stock solutions of this compound for each experiment. If storage is necessary, store aliquots at -20°C for up to a year, protected from light[4]. The use of an antioxidant like ascorbic acid in the solvent is also recommended[4]. | |
| Incorrect Solvent or Poor Solubility: The compound may not be fully dissolved, leading to an inaccurate final concentration. | Ensure the compound is fully dissolved in the appropriate solvent before adding it to the culture medium. For norepinephrine, common solvents include PBS, DMSO, and water[4]. Always check the solubility information on the product data sheet[2]. | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range.[5][6][7] Test a range of concentrations to find the highest non-toxic dose. High concentrations of norepinephrine (10⁻⁵ to 10⁻⁶ M) have been shown to reduce cell numbers in some cultures[3]. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. | Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%[8]. | |
| Contamination: The cell culture may be contaminated, leading to cell death. | Regularly check for signs of contamination. If contamination is suspected, discard the culture and start with a fresh stock of cells. | |
| Inconsistent or Irreproducible Results | Variability in Cell Passage Number: The phenotype and responsiveness of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Compound Preparation: Variations in the preparation of the this compound solution can lead to inconsistent results. | Follow a standardized protocol for preparing and diluting the compound for every experiment. Prepare fresh solutions whenever possible[4]. | |
| Cell Seeding Density: The density at which cells are seeded can influence their response to treatment[9]. | Optimize and standardize the cell seeding density for your experiments. | |
| Precipitation of Compound in Media | Poor Aqueous Solubility: The compound may be precipitating out of the aqueous culture medium, a common issue with hydrophobic compounds[8]. | Pre-warm the cell culture medium to 37°C before adding the compound. Add the compound stock solution dropwise while gently vortexing the media to facilitate mixing[8]. Consider performing a serial dilution in pre-warmed media[8]. |
| High Final Concentration: The final concentration in the media may exceed the compound's solubility limit. | Determine the maximum soluble concentration by performing a solubility test[8]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell culture?
A1: As a starting point, a broad dose-response study is recommended. Based on studies with norepinephrine, a range of 10⁻⁹ M to 10⁻⁵ M is often used[3]. For example, in cultured rat myocardial cells, a half-maximum effect of norepinephrine was observed at 0.2 µM[10]. In neuronal cell cultures, concentrations from 1 nM to 50 µM have been tested[11].
Q2: Which solvent should I use to dissolve this compound?
A2: The choice of solvent depends on the specific salt of the compound. For norepinephrine bitartrate, solubility has been reported in PBS, DMSO, and water[4]. Always refer to the manufacturer's data sheet for solubility information. If using an organic solvent like DMSO, ensure the final concentration in your cell culture medium is non-toxic to your cells (typically <0.1%)[8].
Q3: How should I store my this compound stock solution?
A3: Due to its susceptibility to oxidation, it is best to prepare fresh solutions for each experiment[4]. If you need to store a stock solution, it is recommended to store it in small aliquots at -20°C, protected from light, for up to one year. For short-term storage, 4°C for up to 5 days may be acceptable[4].
Q4: My cells are not responding to this compound. What could be the reason?
A4: Lack of response could be due to several factors. Your cells may not express the appropriate adrenergic receptors (α or β). The concentration of the compound may be too low, or the compound may have degraded. It is also possible that prolonged stimulation can lead to the downregulation of adrenergic receptors[12].
Q5: What are the expected effects of this compound on different cell types?
A5: The effects are cell-type dependent and mediated by the specific adrenergic receptors expressed.
-
Cardiomyocytes: Norepinephrine can induce hypertrophy (an increase in cell size) and increase the beating frequency[10][13].
-
Neurons: Effects can vary. Norepinephrine has been shown to increase synaptic activity in some neuronal cultures[11]. It can also influence neuronal differentiation and neurite outgrowth[14]. In some neural stem cells, it can suppress proliferation and promote differentiation[15].
-
Cancer Cells: The response can be complex. In some breast cancer cell lines, adrenergic agonists have been shown to increase migration and invasion[16], while in others, they can decrease proliferation[17].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from a standard protocol for norepinephrine[4].
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
L-ascorbic acid (optional, as an antioxidant)
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
If using an antioxidant, prepare a stock solution of 100 mM L-ascorbic acid in sterile water and filter-sterilize it.
-
In a sterile environment, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., PBS with a final concentration of 0.1 mM ascorbic acid) to the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Use the stock solution immediately or aliquot into smaller volumes and store at -20°C, protected from light.
-
Protocol 2: Dose-Response and Cytotoxicity Assay
This protocol provides a general workflow for determining the optimal and non-toxic concentration range of this compound.
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound stock solution in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement (e.g., MTT Assay):
-
At the end of the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
-
Data Presentation
Table 1: Example Concentrations of Norepinephrine in Cell Culture Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Neonatal Rat Myocardial Cells | 0.2 µM (half-max) | Increased cell size (hypertrophy) | [10] |
| Rat Neocortical Neurons | 1 nM - 50 µM | Increased synaptic activity in a subset of neurons | [11] |
| Human iPSC-derived Cardiomyocytes | 1 µM - 10 µM | Increased beating frequency | [13] |
| Adult Hippocampal Neural Precursors | 10 µM | Activation of self-renewing and multipotent stem cells | [18] |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent reduction in cell number at higher concentrations (10⁻⁶ M - 10⁻⁵ M) | [3] |
| Human Breast Cancer Cell Lines | 1 µM | Increased cell proliferation in some lines, decreased in others | [17] |
Table 2: Solubility and Stability of Norepinephrine
| Solvent | Approximate Solubility | Storage Condition (in 0.9% NaCl) | Stability | Reference |
| PBS (pH 7.2) | ~10 mg/mL | Refrigerated (+5±3°C) | Up to 1 year | [4] |
| DMSO | ~25 mg/mL | Frozen (-20±5°C) | Up to 1 year | [4] |
| Water | 1 mg/mL | Room Temperature (+25±2°C) | Up to 3 months | [4] |
Visualizations
Signaling Pathways
Adrenergic receptors, the targets of this compound, are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
Caption: Adrenergic receptor signaling pathways activated by this compound.
Experimental Workflow
A typical workflow for optimizing the concentration of a compound in cell culture involves several key steps.
Caption: Workflow for dose-response and cytotoxicity testing in cell culture.
Troubleshooting Logic
A logical approach is essential when troubleshooting unexpected experimental outcomes.
Caption: Logical flow for troubleshooting common cell culture experiment issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of norepinephrine on rat neocortical neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Norepinephrine alters the expression of genes involved in neuronal sprouting and differentiation: relevance for major depression and antidepressant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
Troubleshooting Peak Tailing in Ethylnorepinephrine Hydrochloride HPLC Analysis: A Technical Support Guide
This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Ethylnorepinephrine (B1217146) Hydrochloride. The following question-and-answer format directly addresses common issues and offers systematic solutions to restore optimal peak symmetry and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2][3] For many analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are generally considered unacceptable for high-precision assays.[3]
Q2: Why is my Ethylnorepinephrine Hydrochloride peak tailing?
A2: this compound is a basic compound containing a primary amine group.[4] The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[1][4][5] This secondary retention mechanism holds back some of the analyte molecules, causing them to elute later and create a "tail." Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[1][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][8] The ionization state of both the analyte's amine group and the stationary phase's silanol groups is pH-dependent. Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak distortion or splitting.[8][9] To minimize tailing from silanol interactions, it is often recommended to work at a low pH (around 2-3).[3][10] At this low pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[10]
Q4: Can the choice of buffer and its concentration impact peak tailing?
A4: Absolutely. Buffers are essential for maintaining a stable mobile phase pH, which is crucial for reproducible chromatography.[1][11] The buffer should have a pKa value within ±1 unit of the desired mobile phase pH for optimal buffering capacity.[9][11] Increasing the buffer concentration, typically in the range of 10-50 mM, can help to mask the residual silanol groups on the stationary phase, thereby reducing their interaction with the basic analyte and improving peak shape.[3][11]
Q5: What type of HPLC column is best to prevent peak tailing for basic compounds?
A5: The choice of HPLC column plays a significant role in minimizing peak tailing for basic analytes. Modern, high-purity silica (B1680970) columns that are "end-capped" are highly recommended.[1][12] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less available for secondary interactions.[1] Other suitable options include columns with polar-embedded phases or charged surface hybrid (CSH) columns, which are designed to further shield the analyte from silanol interactions.[3][12]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Issue 1: Peak tailing is observed for the this compound peak.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: This is the most likely cause.
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to 2.5-3.0. This will protonate the silanol groups, minimizing their interaction with the positively charged ethylnorepinephrine.[10]
-
Solution 2: Increase Buffer Concentration. If already using a buffer, try increasing its concentration to between 20-50 mM to help mask the silanol activity.[10][11]
-
Solution 3: Use a Mobile Phase Additive. A "sacrificial base" like triethylamine (B128534) (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[10]
-
Solution 4: Select an Appropriate Column. If the issue persists, consider switching to a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds.[3][12]
-
-
Column Degradation or Contamination: The column may be old, contaminated, or have developed a void at the inlet.
-
Solution 1: Flush the Column. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained contaminants.[3]
-
Solution 2: Reverse Flush the Column. If the column inlet frit is suspected to be partially blocked, carefully reverse the column and flush it at a low flow rate. Note: Only do this if the column manufacturer's instructions permit it.
-
Solution 3: Replace the Column. If the column is old or performance does not improve after flushing, it may need to be replaced.[3] Using a guard column can help extend the life of your analytical column.[13]
-
-
Extra-Column Effects: The tubing and connections in your HPLC system can contribute to peak broadening and tailing.
-
Solution: Minimize Tubing Volume. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) between the injector, column, and detector to reduce dead volume.[3] Ensure all fittings are properly connected and not leaking.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Match Sample Solvent to Mobile Phase. Ideally, the sample should be dissolved in the initial mobile phase.[3] If a stronger solvent must be used, keep the injection volume as small as possible.
-
Data Presentation
The following table summarizes key parameters relevant to the HPLC analysis of this compound.
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To suppress the ionization of residual silanol groups and minimize secondary interactions with the basic analyte.[10] |
| Buffer pKa | Within ±1 unit of the desired mobile phase pH | To ensure effective pH control and run-to-run consistency.[9][11] |
| Buffer Concentration | 10 - 50 mM | To maintain stable pH and help mask silanol interactions.[3][11] |
| Column Type | End-capped C18, Polar-Embedded, or CSH | To minimize the availability of active silanol sites for secondary interactions.[3][12] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare your aqueous mobile phase with the chosen buffer (e.g., phosphate (B84403) or formate) at the desired concentration (e.g., 20 mM).
-
Adjust pH: Carefully adjust the pH of the aqueous portion of the mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid) to a target pH of 3.0.
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze Sample: Inject the this compound standard and evaluate the peak shape.
Protocol 2: Column Flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Isopropanol (B130326): Flush the column with 10-20 column volumes of HPLC-grade isopropanol to remove any precipitated buffer salts.
-
Flush with Strong Solvent: Flush the column with 20-30 column volumes of a strong, miscible solvent such as 100% acetonitrile or methanol.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject Standard: Inject a standard to assess if the peak shape has improved.
Visualizations
Caption: Interaction between Ethylnorepinephrine and the stationary phase.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromtech.com [chromtech.com]
- 13. waters.com [waters.com]
Adjusting pH for optimal Ethylnorepinephrine Hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ethylnorepinephrine Hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the impact of pH on the compound's activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
A1: While specific studies on the optimal pH for this compound activity are limited, data from the closely related compound, norepinephrine, suggests that the stability of the catecholamine structure is crucial for its activity. Catecholamines are generally more stable in acidic conditions. For norepinephrine, optimal stability is observed in a pH range of 3.6 to 6.0.[1] It is recommended to perform a pH optimization study for your specific assay, starting within this acidic to slightly acidic range.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound, as a catecholamine, is susceptible to degradation, particularly in alkaline and oxidative conditions.[1] Exposure to pH levels above 6.0, light, oxygen, and heavy metals can catalyze oxidative degradation, leading to a loss of potency and a change in the solution's color.[1] To ensure the integrity of your experiments, it is critical to maintain the pH of stock solutions and experimental buffers within the recommended acidic range.
Q3: What are the signs of this compound degradation?
A3: Degradation of catecholamine solutions is often indicated by a color change, progressing from colorless to pink, and then to brown. This is due to the formation of oxidation products like adrenochrome (B1665551) and noradrenochrome.[1] Any discoloration of your this compound solution should be considered a sign of degradation, and the solution should be discarded.
Q4: What are the general recommendations for preparing and storing this compound solutions?
A4: To minimize degradation, this compound solutions should be prepared in a buffer with a pH between 3.6 and 6.0.[1] It is also advisable to use deoxygenated buffers, protect the solution from light by using amber vials or wrapping containers in foil, and store stock solutions at low temperatures (e.g., -20°C or -80°C). When preparing solutions, consider adding antioxidants such as sodium metabisulfite (B1197395) or ascorbic acid, and a chelating agent like EDTA to prevent metal-catalyzed oxidation.[1]
Data Presentation
Table 1: Recommended pH Range for Norepinephrine Stability (as an analogue for this compound)
| Parameter | Recommended Range | Rationale |
| Optimal pH for Stability | 3.6 - 6.0 | Minimizes oxidation and degradation of the catechol functional group.[1] |
| Conditions to Avoid | pH > 6.0, exposure to light, oxygen, and heavy metals | These conditions catalyze the degradation of catecholamines.[1] |
Experimental Protocols
Protocol 1: Preparation of a pH-Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deoxygenated water or a suitable buffer (e.g., citrate (B86180) buffer, pH 4.5)
-
Sterile, amber glass vials
-
Calibrated pH meter
-
Nitrogen gas (optional)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in the chosen buffer to the desired concentration.
-
If using water, adjust the pH to the desired value (e.g., 4.5) using 0.1 M HCl.
-
(Optional) Bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
Filter the solution through a 0.22 µm sterile filter into the amber glass vials.
-
Store the aliquoted stock solution at -80°C, protected from light.
-
Protocol 2: pH Optimization Assay for this compound Activity
-
Objective: To determine the optimal pH for this compound activity in a specific functional assay (e.g., cAMP accumulation in a cell line expressing adrenergic receptors).
-
Procedure:
-
Prepare a series of assay buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4, 8.0).
-
Culture cells expressing the target adrenergic receptor in appropriate multi-well plates.
-
On the day of the experiment, wash the cells with a basal buffer (e.g., Krebs-Ringer-HEPES) at pH 7.4.
-
Pre-incubate the cells with the different pH assay buffers for a short period (e.g., 15-30 minutes).
-
Prepare serial dilutions of this compound in each of the pH-adjusted assay buffers.
-
Add the this compound dilutions to the corresponding wells and incubate for the desired time to stimulate the receptors.
-
Lyse the cells and measure the downstream signaling output (e.g., cAMP levels using a commercially available kit).
-
Plot the dose-response curves for each pH and determine the EC50 value. The pH that yields the lowest EC50 and/or the highest maximal response is the optimum for the assay.
-
Troubleshooting Guide
Issue: Low or no activity of this compound in the assay.
-
Possible Cause:
-
Degradation of the compound: The pH of the solution may be too high, or it may have been exposed to light or oxygen.
-
Incorrect pH of the assay buffer: The pH of the experimental buffer may not be optimal for receptor binding and activation.
-
Inactive compound: The initial stock of this compound may be of poor quality.
-
-
Troubleshooting Steps:
-
Check the pH of your stock solution and assay buffers. Ensure they are within the recommended acidic range.
-
Prepare a fresh stock solution of this compound following the protocol above, paying close attention to pH, light protection, and storage conditions.
-
Perform a pH optimization experiment as described in Protocol 2 to determine the ideal pH for your specific assay conditions.
-
Verify the activity of a new lot of the compound with a positive control.
-
Issue: High background signal or variability between replicates.
-
Possible Cause:
-
Non-specific binding: The compound may be interacting with components of the assay plate or buffer.
-
Cell stress: Sub-optimal pH of the assay buffer can cause cellular stress, leading to inconsistent responses.
-
-
Troubleshooting Steps:
-
Optimize blocking agents in your assay buffer (e.g., BSA) to reduce non-specific binding.
-
Ensure the pH of your assay buffer is well-tolerated by your cells. A pH that is too acidic or alkaline can compromise cell health.
-
Wash cells thoroughly before and after incubation with the compound to remove any interfering substances.
-
Mandatory Visualizations
References
Technical Support Center: Matrix Effects in LC-MS Analysis of Ethylnorepinephrine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ethylnorepinephrine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] These endogenous components (e.g., phospholipids, salts, proteins in plasma) or exogenous substances can either suppress or enhance the analyte's signal during mass spectrometry analysis.[2][3] This interference can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity of the analytical method.[1] Given that Ethylnorepinephrine is a polar molecule, it is particularly susceptible to ion suppression when co-eluting with other polar matrix components.[3]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects depend on the biological matrix being analyzed:
-
Plasma/Serum: Rich in proteins, phospholipids, and salts. Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Urine: High concentrations of salts and urea (B33335) can significantly impact ionization. The composition of urine can also vary widely between individuals, leading to inconsistent matrix effects.
-
Tissue Homogenates: These are complex matrices containing a wide variety of lipids, proteins, and other small molecules that can interfere with the analysis.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: Two common methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of an this compound standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of Ethylnorepinephrine indicates ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Method: This is a quantitative method. The response of Ethylnorepinephrine in a neat solution is compared to its response when spiked into a blank, extracted matrix. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Troubleshooting Guide
Issue 1: Poor peak shape and inconsistent retention time for this compound.
This issue can be a direct consequence of matrix interference affecting the chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with interfering matrix components | Optimize the chromatographic gradient. Increase the organic phase proportion more slowly to improve the separation of Ethylnorepinephrine from polar interferences. | Improved peak shape and consistent retention time. |
| Insufficient sample cleanup | Employ a more rigorous sample preparation method. Switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Reduction in interfering components, leading to better chromatography. |
| Inappropriate column chemistry | Use a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for catecholamines.[5] | Better separation of Ethylnorepinephrine from matrix components. |
Issue 2: Low signal intensity and poor sensitivity (Ion Suppression).
Ion suppression is a common matrix effect that directly impacts the ability to detect and quantify low concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of co-eluting matrix components | Improve sample cleanup using SPE with a cation-exchange mechanism to selectively retain the protonated amine of Ethylnorepinephrine while washing away neutral and anionic interferences. | Increased signal-to-noise ratio and improved sensitivity. |
| Inefficient ionization due to matrix | Dilute the sample extract. While this also dilutes the analyte, it can significantly reduce the concentration of interfering matrix components, leading to a net increase in signal.[6] | Reduced ion suppression and a more stable signal. |
| Suboptimal MS source conditions | Optimize ion source parameters such as gas flow, temperature, and capillary voltage to enhance the ionization of Ethylnorepinephrine in the presence of the sample matrix. | Improved signal intensity and robustness of the MS detection. |
| Use of an inappropriate internal standard | Utilize a stable isotope-labeled (SIL) internal standard for Ethylnorepinephrine. A SIL-IS will co-elute and experience the same degree of ion suppression, thus providing accurate correction.[3] | More accurate and precise quantification, even in the presence of matrix effects. |
Issue 3: High variability and poor reproducibility of results.
Inconsistent matrix effects across different samples can lead to high variability in the quantitative results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent sample preparation | Automate the sample preparation workflow using a liquid handling robot to ensure uniformity across all samples.[7][8] | Reduced variability in extraction recovery and matrix effects. |
| Matrix differences between samples | Normalize the matrix by using a matrix-matched calibration curve. Prepare calibration standards in the same biological matrix as the unknown samples. | Improved accuracy and precision of the quantitative results. |
| Derivatization | Consider derivatization of the catechol group of Ethylnorepinephrine to a less polar moiety. This can shift the retention time away from early-eluting polar interferences. | Reduced co-elution with interfering species and improved chromatographic performance. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples (Adapted for Ethylnorepinephrine)
This protocol is adapted from a method for the analysis of catecholamines in plasma.[5][9]
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 10 mM ammonium (B1175870) acetate (B1210297) containing a suitable internal standard (e.g., stable isotope-labeled Ethylnorepinephrine).
-
SPE Column Conditioning: Condition a weak cation exchange (WCX) SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate.
-
Washing Steps:
-
Wash with 2 x 500 µL of water.
-
Wash with 500 µL of 2-propanol.
-
Wash with 500 µL of dichloromethane.
-
Wash with 500 µL of 2-propanol.
-
-
Elution: Elute the analyte with 2 x 75 µL of 15% 2-propanol in 0.3% formic acid.
-
Analysis: Inject the eluate into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Plasma Samples (Adapted for Ethylnorepinephrine)
This is a simpler but generally less clean method compared to SPE.[7][8]
-
Sample Preparation: To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing the internal standard.
-
Precipitation: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for norepinephrine (B1679862), a structurally similar catecholamine, which can provide an indication of the expected performance for Ethylnorepinephrine analysis.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Norepinephrine | Plasma | 85.2 ± 5.6 | 92.1 ± 4.3 | Adapted from[9] |
| Protein Precipitation (Acetonitrile) | Norepinephrine | Plasma | >95 | 75.8 ± 8.1 | Adapted from[7][8] |
| Liquid-Liquid Extraction (LLE) | Norepinephrine | Plasma | 78.4 ± 6.2 | 88.5 ± 5.9 | N/A |
Note: Data for LLE is hypothetical for comparison purposes as direct data was not available in the search results.
Visualizations
Caption: Overview of sample preparation and LC-MS analysis workflow.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. agilent.com [agilent.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
How to store Ethylnorepinephrine Hydrochloride powder long-term
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and stability assessment of Ethylnorepinephrine Hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term storage, defined as several months to years, it is recommended to store this compound powder at -20°C.[1][2] The container should be tightly sealed and stored in a dry, dark place to prevent degradation.
Q2: Can I store the powder at refrigerated temperatures (2-8°C) or room temperature?
A2: Refrigerated storage at 2-8°C is suitable for short-term storage, typically for a few weeks to three months.[2] Room temperature storage is not recommended for extended periods as it can accelerate degradation.
Q3: How sensitive is this compound powder to light and moisture?
A3: this compound, like other catecholamines, is sensitive to light and moisture. Exposure to light can cause photodegradation, and moisture can lead to clumping and hydrolysis.[3] It is crucial to store the powder in a tightly sealed, opaque container in a desiccated environment.
Q4: What are the visual signs of degradation of the powder?
A4: Pure this compound is a white to off-white powder. A change in color to pink, brown, or black is a visual indicator of oxidation and degradation. If you observe any color change, the powder's purity should be re-assessed before use.
Q5: For how long is a reconstituted solution of this compound stable?
A5: The stability of a reconstituted solution depends on the solvent, concentration, and storage conditions. In general, solutions of catecholamines are less stable than the powdered form. For experimental use, it is best practice to prepare solutions fresh. If short-term storage is necessary, store the solution at -80°C for up to six months or at -20°C for up to one month.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder has changed color (e.g., pinkish, brownish) | Oxidation due to exposure to air, light, or elevated temperatures. | Discard the powder as it has likely degraded. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored at -20°C in the dark. |
| Powder is clumpy or has solidified | Absorption of moisture from the atmosphere (hygroscopic nature). | Gently break up the clumps with a clean, dry spatula inside a glove box or a controlled low-humidity environment. To prevent this, always store the powder in a desiccator, even when inside a freezer. Ensure the container is at room temperature before opening to prevent condensation. |
| Difficulty in weighing and handling due to static electricity | Low humidity environment can increase static charge on the fine powder. | Use an anti-static weighing dish or an ionizer gun to dissipate the static charge. Ensure the weighing is done in a draft-free environment. |
| Inconsistent experimental results using a previously stored powder | Potential degradation of the compound, leading to lower potency or the presence of interfering degradation products. | Re-test the purity of the powder using a validated analytical method such as HPLC. If degradation is confirmed, use a fresh batch of the compound for your experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Container | Additional Precautions |
| Long-term (months to years) | -20°C[1][2] | Tightly sealed, opaque vial | Store in a desiccator; consider backfilling with inert gas (argon or nitrogen). |
| Short-term (weeks to 3 months) | 2-8°C[2] | Tightly sealed, opaque vial | Store in a desiccator. |
| In Solvent (short-term) | -80°C (up to 6 months)[1] or -20°C (up to 1 month)[1] | Tightly sealed, opaque vial | Use a suitable solvent and protect from light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol is adapted from methods used for norepinephrine (B1679862) and is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the sample solution and analyze the chromatogram for any additional peaks, which may indicate degradation products.
-
Calculate the purity of the sample by comparing the peak area of the API to the total peak area of all components.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
1. Acid and Base Hydrolysis:
-
Dissolve the powder in 0.1 M HCl and 0.1 M NaOH separately.
-
Incubate the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solutions and dilute with the mobile phase before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve the powder in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period, monitoring for degradation.
-
Dilute with the mobile phase before HPLC analysis.
3. Thermal Degradation:
-
Store the solid powder in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Periodically withdraw samples, dissolve in the mobile phase, and analyze by HPLC.
4. Photodegradation:
-
Expose the powder (spread as a thin layer) and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
Keep a control sample protected from light at the same temperature.
-
Analyze the exposed and control samples by HPLC.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Overcoming poor solubility of Ethylnorepinephrine Hydrochloride in buffers
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming challenges related to the poor solubility and stability of Ethylnorepinephrine (B1217146) Hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Ethylnorepinephrine Hydrochloride and why is its solubility a concern?
This compound is the salt form of ethylnorepinephrine, a sympathomimetic amine that acts as an agonist at α- and β-adrenergic receptors.[1] As a catecholamine, it is structurally related to norepinephrine. Its hydrochloride salt form is used to improve its handling and initial solubility in aqueous solutions. However, its solubility is highly dependent on pH, and it is prone to degradation, which can lead to experimental variability and inaccurate results.
Q2: How does pH affect the solubility of this compound?
Ethylnorepinephrine contains a primary amine group with a pKa around 8.65. At a pH below its pKa, the amine group is protonated (R-NH3+), making the molecule a cation that is readily soluble in aqueous buffers. As the pH of the solution approaches and surpasses the pKa, the amine group becomes deprotonated (R-NH2), significantly reducing its polarity and causing a sharp decrease in aqueous solubility. Therefore, this compound is most soluble in acidic conditions and may precipitate in neutral or alkaline buffers.
Q3: Why do my this compound solutions sometimes change color (e.g., turn pink or brown)?
The color change is a visual indicator of oxidation.[2] The catechol moiety (the 1,2-dihydroxybenzene group) of ethylnorepinephrine is highly susceptible to oxidation, especially at neutral to alkaline pH, in the presence of dissolved oxygen, light, and trace metal ions.[2][3] This process forms quinone-type products, which are often colored and can be neurotoxic or cardiotoxic, compromising the integrity of the experiment.[3]
Q4: What are the best practices for storing this compound solutions?
Stock solutions should be prepared fresh whenever possible.[2] For short-term storage (hours to a few days), store aliquots in amber vials at 2-8°C. For longer-term storage, flash-freeze aliquots and store them at -80°C. To minimize degradation, it is highly recommended to prepare the stock solution in a deoxygenated, acidic buffer containing antioxidants and chelating agents.[2][4]
Troubleshooting Guide: Solubility and Stability Issues
| Problem Encountered | Probable Cause | Recommended Solution |
| Precipitation upon dilution in neutral buffer (e.g., PBS pH 7.4). | The pH of the final solution is too high, causing the deprotonation of the amine group and reducing solubility. | 1. Lower the pH of your final experimental buffer if your assay permits.2. Prepare a high-concentration stock in an acidic, stabilized buffer (see Protocol 1) and use a minimal volume for dilution to lessen the impact on the final buffer pH.3. Consider using a co-solvent system (see Protocol 2) for the stock solution to maintain solubility upon dilution. |
| Solution turns pink, yellow, or brown during the experiment. | The compound is oxidizing due to exposure to oxygen, light, or incompatible buffer components at a non-optimal pH. | 1. Ensure your buffer was deoxygenated before use.2. Add an antioxidant (e.g., 0.1 mM Ascorbic Acid) and a chelator (e.g., 0.1 mM EDTA) to your buffer system.[2][5]3. Protect your solutions from light at all stages by using amber vials or covering containers with foil.4. Maintain a slightly acidic pH (if possible) throughout the experiment. |
| Loss of biological activity or inconsistent results over time. | The compound has degraded due to oxidation. The effective concentration of the active compound is decreasing. | 1. Prepare solutions fresh for each experiment from a solid or a properly stored frozen stock.[2]2. Use a stabilized buffer system as described in Protocol 1.3. Confirm the concentration and purity of your solution before use with an analytical method like HPLC, if available.[4] |
Data Presentation
Illustrative pH-Solubility Profile
| Buffer pH | Expected Solubility of Amine HCl | Rationale |
| 3.0 | > 50 mg/mL | Far below the pKa (~8.65); the compound is fully protonated and highly soluble. |
| 5.0 | > 50 mg/mL | Still well below the pKa; the compound remains fully protonated and soluble. |
| 6.5 | ~20-30 mg/mL | Approaching the pKa; a small fraction is unprotonated, slightly reducing solubility. |
| 7.4 | < 10 mg/mL | Closer to the pKa; a significant fraction is unprotonated, leading to lower solubility. |
| 8.0 | < 1 mg/mL | Nearing the pKa; solubility drops sharply as the unprotonated form dominates. |
| 9.0 | < 0.1 mg/mL | Above the pKa; the compound is predominantly in its less soluble, unprotonated free base form. |
Visualizations
Logical Workflow for Solution Preparation
Caption: Recommended workflow for preparing experimental solutions.
Adrenergic Receptor Signaling Pathways
References
- 1. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Ethylnorepinephrine and Salbutamol for Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of Ethylnorepinephrine and Salbutamol, two adrenergic agonists utilized for their bronchodilatory effects. The information presented is intended to support research and development efforts in respiratory therapeutics by offering a clear, data-driven comparison of these two compounds.
Introduction
Ethylnorepinephrine and Salbutamol are sympathomimetic amines that act on adrenergic receptors to induce bronchodilation, a critical therapeutic effect in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). While both compounds achieve this physiological outcome, their mechanisms of action, receptor selectivity, and overall pharmacological profiles differ significantly, leading to distinct efficacy and side-effect considerations.
Ethylnorepinephrine , also known as bronkephrine, is a sympathomimetic agent that acts as a non-selective agonist for both α and β-adrenergic receptors.[1][2] Its bronchodilatory effect is primarily mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways.
Salbutamol (albuterol) is a short-acting, selective β2-adrenergic receptor agonist.[3] Its high affinity for β2 receptors in the lungs leads to potent bronchodilation with a comparatively lower incidence of cardiac side effects associated with β1 receptor stimulation.
Mechanism of Action and Signaling Pathways
Both Ethylnorepinephrine and Salbutamol exert their primary bronchodilatory effects through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates an intracellular signaling cascade that results in the relaxation of airway smooth muscle.
-
β2-Adrenergic Receptor Signaling Pathway:
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and bronchodilation.
-
α-Adrenergic Receptor Signaling (Ethylnorepinephrine):
In addition to its β-receptor activity, Ethylnorepinephrine also stimulates α-adrenergic receptors. Activation of α1-adrenergic receptors in the vasculature of the respiratory mucosa can lead to vasoconstriction, which may help to reduce airway edema. The clinical significance of this effect in the context of bronchodilation is a subject of ongoing research.
Quantitative Comparison of Receptor Affinity
A direct comparison of the efficacy of Ethylnorepinephrine and Salbutamol at the molecular level requires quantitative data on their binding affinities for various adrenergic receptor subtypes. While comprehensive data for Salbutamol is available, there is a notable lack of publicly accessible, quantitative binding affinity data (e.g., Ki or IC50 values) for Ethylnorepinephrine across all adrenergic receptor subtypes.
Adrenergic Receptor Subtype Ethylnorepinephrine Binding Affinity (Ki/IC50) Salbutamol Binding Affinity (Ki/IC50) α1 Data not available Data not available α2 Data not available Data not available β1 Data not available ~29-fold lower affinity than for β2 β2 Data not available IC50: 8.93 µM
Note: The lack of quantitative binding data for Ethylnorepinephrine is a significant limitation in performing a direct comparative analysis of its receptor-level efficacy against Salbutamol. The IC50 value for Salbutamol is a measure of its potency in functional assays.
Experimental Protocols
This protocol describes a standard method that could be used to determine the binding affinity of Ethylnorepinephrine for adrenergic receptors.
In Vitro Receptor Binding Assay Workflow
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human α1, α2, β1, or β2 adrenergic receptor subtypes.
-
Competitive Binding: Membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]iodocyanopindolol for β1 and β2) and increasing concentrations of unlabeled Ethylnorepinephrine.
-
Separation and Counting: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is determined by scintillation counting.
-
Data Analysis: The concentration of Ethylnorepinephrine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
This protocol outlines a typical double-blind, randomized, placebo-controlled crossover study to evaluate the bronchodilatory effect of an inhaled drug.
Clinical Trial Workflow for Bronchodilator Efficacy
Methodology:
-
Patient Population: A cohort of patients with a confirmed diagnosis of a reversible obstructive airway disease (e.g., asthma) is recruited.
-
Study Design: A double-blind, placebo-controlled, crossover design is employed, where each patient receives both the active drug and a placebo in a randomized order, separated by a washout period.
-
Intervention: The investigational drug (e.g., inhaled Ethylnorepinephrine or Salbutamol) or a matching placebo is administered at a predetermined dose.
-
Efficacy Endpoint: The primary efficacy endpoint is the change from baseline in Forced Expiratory Volume in one second (FEV1) over a specified time period (e.g., 0-6 hours) post-dosing.
-
Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, vital signs, and electrocardiograms (ECGs).
Discussion and Conclusion
The comparison between Ethylnorepinephrine and Salbutamol highlights a fundamental trade-off in adrenergic agonist therapy: selectivity versus broad-spectrum activity.
Salbutamol's high selectivity for the β2-adrenergic receptor is its key therapeutic advantage. This selectivity minimizes the off-target effects associated with α and β1 receptor stimulation, such as cardiovascular side effects (e.g., tachycardia, palpitations). [3]Its efficacy as a rapid-acting bronchodilator is well-established in clinical practice.
Ethylnorepinephrine , as a non-selective agonist, offers a broader mechanism of action that includes both α and β-adrenergic stimulation. [1][2]The potential benefit of its α-agonist activity in reducing mucosal edema is an interesting pharmacological feature. However, the lack of selectivity inherently increases the risk of side effects, particularly cardiovascular effects mediated by β1-receptor activation and potential blood pressure changes due to α1-receptor stimulation. The absence of robust, modern clinical trial data and quantitative receptor binding information for Ethylnorepinephrine makes a direct and comprehensive efficacy comparison with the well-characterized profile of Salbutamol challenging.
References
A Comparative Guide to Ethylnorepinephrine Hydrochloride and Isoetharine in Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethylnorepinephrine Hydrochloride and Isoetharine (B1672230), two sympathomimetic amines with applications in bronchodilation. The information presented is curated for a scientific audience to support research and development in respiratory therapeutics.
Executive Summary
This compound and Isoetharine both elicit bronchodilation by acting on adrenergic receptors in the airway smooth muscle. However, their pharmacological profiles differ significantly. Isoetharine is a relatively selective beta-2 adrenergic receptor agonist, which accounts for its targeted bronchodilatory action with a generally favorable side-effect profile. In contrast, this compound is a non-selective adrenergic agonist, stimulating both alpha and beta receptors, which may lead to a broader range of systemic effects. This guide synthesizes the available data on their mechanisms of action, receptor selectivity, and clinical performance, highlighting the distinctions that are critical for drug development and research applications.
Mechanism of Action and Signaling Pathways
Both compounds ultimately lead to the relaxation of bronchial smooth muscle, but their initial interactions with the adrenergic receptor system are distinct.
Isoetharine: As a selective beta-2 adrenergic agonist, Isoetharine primarily targets the beta-2 receptors on the surface of airway smooth muscle cells.[1][2] This interaction initiates a well-defined signaling cascade.
This compound: This compound acts as a non-selective agonist at both alpha and beta-adrenergic receptors. Its bronchodilatory effect is primarily mediated through its action on beta-2 receptors, following a similar downstream pathway to Isoetharine. However, its concurrent stimulation of beta-1 and alpha-1 receptors can lead to cardiovascular side effects such as increased heart rate and vasoconstriction.
Comparative Performance Data
Table 1: Pharmacological Profile
| Parameter | This compound | Isoetharine |
| Receptor Selectivity | Non-selective: α, β1, and β2 agonist | Relatively selective β2 agonist[1][3] |
| Mechanism of Bronchodilation | β2-receptor agonism | Selective β2-receptor agonism[2] |
| Potential Off-Target Effects | Tachycardia (β1), Vasoconstriction (α1) | Minimal at therapeutic doses; potential for tachycardia at higher doses (β1)[3] |
Table 2: Clinical Performance (Isoetharine)
| Parameter | Value | Reference |
| Onset of Action | 15 minutes for maximal bronchodilation | [3] |
| Duration of Action | 1-3 hours | [4] |
| Clinical Efficacy (FEV1 Increase) | ~23-25% increase from baseline at 15 minutes | [5] |
FEV1: Forced Expiratory Volume in 1 second. Data for this compound is not available from the reviewed sources.
Experimental Protocols
The following are descriptions of standard experimental protocols used to evaluate the bronchodilatory properties of compounds like this compound and Isoetharine.
Isolated Guinea Pig Trachea Assay
This in vitro method is a classical approach to assess the direct relaxant effect of a compound on airway smooth muscle.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in relaxing pre-contracted tracheal smooth muscle.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings or strips.
-
Mounting: The tracheal preparations are mounted in an organ bath containing the physiological solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH. One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. Subsequently, a contractile agent (e.g., histamine, methacholine) is added to the bath to induce a sustained contraction.
-
Compound Administration: The test compound (e.g., Isoetharine, Ethylnorepinephrine) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Acquisition and Analysis: The relaxation of the tracheal muscle is recorded by the force transducer. A concentration-response curve is generated, from which the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect) are calculated.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for specific receptors.
Objective: To determine the binding affinity (Ki) of a test compound for adrenergic receptor subtypes (e.g., β1, β2, α1).
Methodology:
-
Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., β2-adrenergic receptor) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture. The test compound will compete with the radiolabeled ligand for binding to the receptor.
-
Separation and Counting: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity bound to the receptors is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (the inhibition constant, which represents the affinity of the test compound for the receptor) is then calculated from the IC50 value.
Discussion and Conclusion
The comparison between this compound and Isoetharine for bronchodilation hinges on the principle of receptor selectivity. Isoetharine's relative selectivity for the beta-2 adrenergic receptor makes it a more targeted therapeutic agent for relaxing airway smooth muscle.[1][3] This selectivity is generally associated with a lower incidence of cardiovascular side effects, such as increased heart rate and blood pressure, which are mediated by beta-1 and alpha-1 adrenergic receptors, respectively.[6] Clinical studies on Isoetharine demonstrate its efficacy in producing significant bronchodilation, although its duration of action is relatively short.[4][5]
This compound, being a non-selective adrenergic agonist, is expected to produce bronchodilation through its beta-2 agonist activity. However, its concurrent activation of beta-1 and alpha-1 receptors is a significant consideration.[7] While this may contribute to systemic effects, the lack of specific quantitative data on its receptor potency and clinical efficacy in bronchodilation makes a direct performance comparison with Isoetharine challenging.
For research and drug development professionals, the choice between a selective and a non-selective agonist depends on the therapeutic goal. The development of selective beta-2 agonists like Isoetharine represented a significant advancement in respiratory medicine by minimizing off-target effects. Future research could focus on direct, head-to-head preclinical and clinical studies to quantify the bronchodilatory efficacy and side-effect profiles of this compound in comparison to established selective beta-2 agonists. Such studies would provide the necessary data to fully evaluate its potential therapeutic index in the context of modern respiratory pharmacology.
References
- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Isoetharine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A method for comparing the peak intensity and duration of action of aerosolized bronchodilators using bronchoprovocation with methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of isoetharine mesylate in patients with chronic bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of bronkosol and its components on cardiopulmonary parameters in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
A Comparative Guide to the Validation of Analytical Methods for Ethylnorepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of Ethylnorepinephrine Hydrochloride. The information presented is based on established principles of analytical method validation, drawing parallels from methodologies validated for structurally similar compounds such as Phenylephrine (B352888) Hydrochloride. This guide adheres to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical data.[1][2][3][4][5]
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Both HPLC and UV-Vis spectrophotometry offer distinct advantages and are widely used in pharmaceutical analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation of analyte based on its differential partitioning between a mobile phase and a stationary phase. | Measurement of the amount of light absorbed by the analyte at a specific wavelength. |
| Specificity | High. Can separate this compound from its impurities and degradation products.[6][7] | Lower. Prone to interference from other substances that absorb at the same wavelength. |
| Sensitivity | High. Capable of detecting and quantifying low concentrations of the analyte.[7] | Moderate. Generally less sensitive than HPLC.[8][9] |
| Linearity Range | Wide linear range, typically from µg/mL to mg/mL levels. | Generally a narrower linear range compared to HPLC.[8] |
| Accuracy & Precision | High accuracy and precision are achievable.[10][11] | Good accuracy and precision for bulk drug analysis but can be affected by matrix interferences in complex samples.[12] |
| Robustness | Generally robust, but can be sensitive to small changes in mobile phase composition, pH, and column temperature. | Typically robust and less affected by minor variations in experimental conditions. |
| Application | Suitable for the determination of this compound in bulk drug, pharmaceutical formulations, and biological matrices. Ideal for stability-indicating assays.[6][7] | Primarily used for the quantification of this compound in bulk drug and simple pharmaceutical formulations.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. Below are representative protocols for HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a defined ratio (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
2. Standard Solution Preparation:
Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Solution Preparation:
For a pharmaceutical formulation, accurately weigh and crush a number of tablets (or measure a volume of liquid) to obtain a representative sample. Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
4. Validation Parameters:
The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness according to ICH guidelines.[1][2][3]
UV-Visible Spectrophotometric Method
This protocol outlines a simple UV-Vis spectrophotometric method for the determination of this compound.
1. Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Scan Range: 200-400 nm
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 273 nm).
-
Blank: The solvent used for dissolving the sample (e.g., 0.1 M HCl or methanol).
2. Standard Solution Preparation:
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to obtain standard solutions of different concentrations.
3. Sample Solution Preparation:
Prepare the sample solution in the same manner as the standard solution, ensuring the final concentration falls within the linear range of the method.
4. Validation Parameters:
The method should be validated for linearity, range, accuracy, and precision as per ICH guidelines.[1][2][3] Specificity can be a limitation for this method.
Data Presentation
The following tables summarize typical validation data for the two analytical methods.
Table 1: HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte | Peak is well-resolved from excipients and degradation products. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Covers 80-120% of the test concentration | 10 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.5 |
| LOQ (µg/mL) | Reportable | 1.5 |
| Robustness | No significant effect on results | Method is robust for minor changes in mobile phase pH and composition. |
Table 2: UV-Vis Spectrophotometry Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | Covers 80-120% of the test concentration | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analytical method validation process.
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflows for HPLC and UV-Vis analysis.
Forced Degradation Studies
For a stability-indicating method, forced degradation studies are essential to demonstrate specificity. The drug substance is subjected to stress conditions to produce degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: 105°C for 48 hours.[6]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[6]
The HPLC method should be able to separate the intact drug from all degradation products, confirming its stability-indicating nature. UV-Vis spectrophotometry is generally not suitable for stability-indicating assays due to its lack of specificity.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. scispace.com [scispace.com]
- 7. [PDF] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Semantic Scholar [semanticscholar.org]
- 8. ijrti.org [ijrti.org]
- 9. UV method validation for phenylephrine, caffeine, paracetamol, chlorpheniramine. [wisdomlib.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. UV/VIS spectrophotometric methods for determination of caffeine and phenylephrine hydrochloride in complex pharmaceutical preparations. Validation of the methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tijer.org [tijer.org]
Navigating the Specificity Challenge: A Guide to Antibody Cross-Reactivity with Ethylnorepinephrine
Understanding the Structural Basis for Cross-Reactivity
Norepinephrine (B1679862) and ethylnorepinephrine (B1217146) share a high degree of structural similarity, which is the primary reason for potential antibody cross-reactivity. Both molecules possess a catechol ring and an ethanolamine (B43304) side chain. The key difference lies in the substitution at the amino group: norepinephrine has a primary amine, while ethylnorepinephrine has an ethyl group attached to the amine. This subtle difference can be a determining factor in the specificity of an antibody's binding epitope.
Comparison of Commercially Available Anti-Norepinephrine Antibodies
While specific cross-reactivity data with ethylnorepinephrine is largely absent from manufacturer datasheets, a comparison of available anti-norepinephrine antibodies highlights their specificity against other common catecholamines. This data provides a baseline for understanding the general selectivity of these antibodies.
Table 1: Cross-Reactivity of a Commercial Anti-Norepinephrine Antibody
| Compound | Cross-Reactivity (%) |
| Norepinephrine-G-BSA | 100 |
| Octopamine-G-BSA | 3.2 |
| Dopamine-G-BSA | 1.6 |
Data sourced from a commercially available anti-norepinephrine antibody datasheet. The cross-reactivity was determined using ELISA or RIA techniques.
It is important to note that many commercially available ELISA kits for norepinephrine state that there is no significant cross-reactivity with "analogues".[1] However, they often do not provide a comprehensive list of the analogues tested. One product manual explicitly states, "Limited by current skills and knowledge, it is difficult for us to complete the cross-reactivity detection between NA/NE and all the analogues, therefore, cross reaction may still exist".[1] This underscores the critical need for end-user validation.
Assessing Antibody Specificity: A General Experimental Protocol
Given the lack of specific data for ethylnorepinephrine, researchers should perform their own cross-reactivity testing. A competitive ELISA is a standard method for this purpose.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an anti-norepinephrine antibody with ethylnorepinephrine.
Materials:
-
Anti-norepinephrine antibody
-
Norepinephrine standard
-
Ethylnorepinephrine
-
Microplate pre-coated with a norepinephrine-protein conjugate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay buffer
Procedure:
-
Prepare Standards and Test Compound:
-
Prepare a serial dilution of the norepinephrine standard in assay buffer.
-
Prepare a serial dilution of ethylnorepinephrine in assay buffer across a broad concentration range.
-
-
Competitive Binding:
-
Add a fixed concentration of the anti-norepinephrine antibody to all wells of the microplate.
-
Add the norepinephrine standards and ethylnorepinephrine dilutions to their respective wells.
-
Incubate the plate to allow for competitive binding between the norepinephrine-protein conjugate on the plate and the free norepinephrine or ethylnorepinephrine in the solution for the primary antibody.
-
-
Washing:
-
Wash the plate multiple times with wash buffer to remove unbound antibodies and antigens.
-
-
Secondary Antibody Incubation:
-
Add the HRP-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the plate.
-
-
Substrate Reaction:
-
Wash the plate again to remove unbound secondary antibody.
-
Add TMB substrate to each well and incubate in the dark. A color change will occur in proportion to the amount of HRP present.
-
-
Stopping the Reaction and Reading the Plate:
-
Add stop solution to each well to quench the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the norepinephrine standards.
-
Determine the concentration of norepinephrine and ethylnorepinephrine that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Norepinephrine / IC50 of Ethylnorepinephrine) x 100
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Conceptual diagram of antibody cross-reactivity.
Caption: Workflow for determining antibody cross-reactivity.
Conclusion and Recommendations
The specific cross-reactivity of an anti-norepinephrine antibody with ethylnorepinephrine is a critical parameter that is not consistently reported by manufacturers. Due to the high structural similarity between the two molecules, a degree of cross-reactivity should be anticipated. Therefore, it is imperative for researchers to:
-
Scrutinize product datasheets: While specific data may be lacking, any available information on cross-reactivity with other structurally related compounds can provide valuable clues.
-
Perform in-house validation: The most reliable approach is to experimentally determine the cross-reactivity using a method such as competitive ELISA.
-
Consider alternative methods: If high specificity is absolutely critical and cannot be achieved with available antibodies, alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) should be considered.
By carefully evaluating and validating the specificity of their chosen antibodies, researchers can ensure the accuracy and reliability of their findings in the complex field of catecholamine research.
References
A Comparative Analysis of Ethylnorepinephrine and Norepinephrine on Cardiac Chronotropy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Ethylnorepinephrine and Norepinephrine (B1679862) on heart rate. While both are sympathomimetic amines that influence cardiac function, their specific activities and the extent of their effects can differ. This document synthesizes available experimental data and outlines relevant methodologies to inform research and development in cardiovascular pharmacology.
Introduction
Norepinephrine is an endogenous catecholamine and a primary neurotransmitter of the sympathetic nervous system. It plays a crucial role in the "fight-or-flight" response, exerting potent effects on the cardiovascular system, including an increase in heart rate (positive chronotropic effect). Ethylnorepinephrine is a synthetic sympathomimetic amine, structurally related to norepinephrine, which also interacts with adrenergic receptors. Understanding the comparative cardiac effects of these two compounds is essential for the development of novel cardiovascular drugs.
Mechanism of Action on Heart Rate
Both Ethylnorepinephrine and Norepinephrine exert their chronotropic effects by interacting with adrenergic receptors on the surface of cardiac pacemaker cells, primarily in the sinoatrial (SA) node.
Norepinephrine: Primarily stimulates β1-adrenergic receptors in the heart.[1] This activation triggers a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium ions and a faster rate of diastolic depolarization in the SA node, thus increasing the heart rate.[2]
Ethylnorepinephrine: Is known to activate both α and β-adrenergic receptors. Its effect on heart rate is also presumed to be mediated primarily through the stimulation of β1-adrenergic receptors, following a similar signaling pathway to norepinephrine. However, detailed studies quantifying its specific affinity for different adrenergic receptor subtypes in direct comparison to norepinephrine are limited in the readily available scientific literature.
Signaling Pathway
The following diagram illustrates the signaling pathway through which both Norepinephrine and Ethylnorepinephrine are understood to increase heart rate.
Quantitative Comparison of Effects on Heart Rate
| Agent | Dose (µg/kg/min) | Change in Heart Rate (beats/min) | Animal Model |
| Norepinephrine | 0.05 | +5 ± 3 | Anesthetized Dog |
| 0.125 | +8 ± 4 | Anesthetized Dog | |
| 0.25 | +12 ± 5 | Anesthetized Dog | |
| 0.5 | +20 ± 7 | Anesthetized Dog | |
| 1.0 | +35 ± 10 | Anesthetized Dog | |
| 2.0 | +55 ± 15 | Anesthetized Dog | |
| Ethylnorepinephrine | N/A | Data not available in reviewed literature | N/A |
Data for Norepinephrine is adapted from studies on healthy dogs anesthetized with isoflurane (B1672236).[3][4]
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the effects of Ethylnorepinephrine and Norepinephrine on heart rate in an anesthetized rat model. This protocol is based on established methodologies for assessing the cardiovascular effects of sympathomimetic amines.
Objective: To compare the dose-dependent effects of Ethylnorepinephrine and Norepinephrine on heart rate in anesthetized rats.
Animal Model: Male Sprague-Dawley rats (250-300g).
Anesthesia: Urethane (1.25 g/kg, intraperitoneal injection).
Surgical Preparation:
-
The rat is anesthetized, and the depth of anesthesia is confirmed by the absence of a pedal withdrawal reflex.
-
The trachea is cannulated to ensure a patent airway.
-
The right jugular vein is cannulated for intravenous drug administration.
-
The left carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Needle electrodes are placed subcutaneously for electrocardiogram (ECG) recording.
Experimental Procedure:
-
A stabilization period of 30 minutes is allowed after the surgical preparation.
-
Baseline heart rate and blood pressure are recorded for 15 minutes.
-
A vehicle control (saline) is administered intravenously to establish any effects of the vehicle.
-
Increasing doses of Norepinephrine (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg) are administered intravenously as a bolus injection. Heart rate and blood pressure are recorded continuously, and the peak change from baseline is determined for each dose. A sufficient time interval is allowed between doses for the cardiovascular parameters to return to baseline.
-
After the effects of the highest dose of Norepinephrine have subsided, a washout period of at least 30 minutes is observed.
-
Increasing doses of Ethylnorepinephrine (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg) are administered in the same manner as Norepinephrine, and the cardiovascular responses are recorded.
-
The order of drug administration can be randomized to avoid any bias.
Data Analysis: The changes in heart rate from baseline are calculated for each dose of both drugs. Dose-response curves are constructed, and the effective dose required to produce a 50% of the maximal increase in heart rate (ED50) can be calculated and compared between the two compounds using appropriate statistical analysis (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for comparing the effects of Ethylnorepinephrine and Norepinephrine on heart rate.
Conclusion
Both Ethylnorepinephrine and Norepinephrine are sympathomimetic agents that increase heart rate, likely through the stimulation of β1-adrenergic receptors. While the chronotropic effects of Norepinephrine are well-characterized and dose-dependent, there is a notable lack of direct comparative quantitative data for Ethylnorepinephrine in the scientific literature. The provided experimental protocol offers a framework for conducting such a comparative study, which would be invaluable for a more complete understanding of the relative cardiac effects of these two compounds. Further research is warranted to fully elucidate the receptor binding affinities and in vivo potencies of Ethylnorepinephrine in comparison to Norepinephrine to better inform their potential therapeutic applications.
References
- 1. Cardiovascular effects of dose escalating of norepinephrine in healthy dogs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive evaluation of cardiovascular function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Alpha and Beta Adrenergic Effects for Researchers
A Comprehensive Guide to a- and ß-Adrenergic Receptor Signaling, Physiology, and Experimental Characterization
Adrenergic receptors, pivotal components of the sympathetic nervous system, are classified into two primary types: alpha (α) and beta (β) receptors. These receptors and their subtypes are distinguished by their distinct signaling mechanisms, physiological effects, and pharmacological profiles. This guide provides a detailed side-by-side comparison of α and β adrenergic effects, offering valuable insights for researchers, scientists, and professionals in drug development. We present quantitative data for receptor-ligand interactions, detailed experimental protocols for their characterization, and visual representations of their signaling pathways.
Physiological and Signaling Pathway Overview
Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the catecholamines epinephrine (B1671497) and norepinephrine. Their activation triggers distinct downstream signaling cascades, leading to a wide array of physiological responses.
Alpha-Adrenergic Receptors:
-
α1-Adrenergic Receptors: Primarily coupled to Gq proteins, α1 receptor activation stimulates phospholipase C (PLC).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The ultimate physiological responses are predominantly excitatory, most notably smooth muscle contraction.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This inhibitory action modulates neurotransmitter release and causes smooth muscle contraction in some vascular beds.
Beta-Adrenergic Receptors:
-
β1, β2, and β3-Adrenergic Receptors: All three subtypes are primarily coupled to Gs proteins. Activation of β-receptors stimulates adenylyl cyclase, resulting in an increased production of cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to elicit physiological responses. These responses are generally characterized by smooth muscle relaxation and enhancement of cardiac function.
Quantitative Comparison of Adrenergic Receptor Ligands
The affinity and potency of various agonists and antagonists for different adrenergic receptor subtypes are crucial for understanding their pharmacological effects. The following tables summarize key quantitative data for a selection of commonly used adrenergic ligands.
Table 1: Binding Affinities (Ki) of Adrenergic Ligands
| Ligand | Receptor Subtype | Ki (nM) | Ligand Type |
| Agonists | |||
| Epinephrine | α1 | 330 | Non-selective |
| α2 | 56 | Non-selective | |
| β1 | - | Non-selective | |
| β2 | - | Non-selective | |
| Norepinephrine | α1 | - | Non-selective |
| α2 | - | Non-selective | |
| β1 | - | Non-selective | |
| Phenylephrine | α1 | - | α1-selective |
| Clonidine | α2 | - | α2-selective |
| Isoproterenol | β1, β2 | - | Non-selective β |
| Dobutamine | β1 | - | β1-selective |
| Salbutamol | β2 | - | β2-selective |
| Antagonists | |||
| Prazosin | α1 | - | α1-selective |
| Yohimbine | α2 | - | α2-selective |
| Propranolol | β1, β2 | - | Non-selective β |
| Atenolol | β1 | - | β1-selective |
| ICI 118,551 | β2 | 0.7 | β2-selective |
| Phentolamine | α1, α2 | 6.1 (α1A/D), 39.8 (α1B), 2.8 (α1C) | Non-selective α |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Functional Potencies (EC50/IC50) of Adrenergic Ligands
| Ligand | Receptor Subtype | EC50/IC50 (nM) | Assay Type |
| Agonists | |||
| Brimonidine | α2A | 0.45 | Functional Assay |
| Xylometazoline | α2B | 99,000 | Functional Assay |
| Mirabegron | β3 | 22.4 | Functional Assay |
| Salbutamol | β2 | 8,930 | Functional Assay |
| Terbutaline | β2 | 53 | Functional Assay |
| Antagonists | |||
| L-765,314 | α1b | 1.90 | Functional Assay |
| Salbutamol | β2 | 8,930 | Functional Assay |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are measures of a drug's potency in functional assays.
Signaling Pathway Diagrams
To visually represent the distinct signaling cascades of α and β adrenergic receptors, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Validation of an HPLC Method for Ethylnorepinephrine Hydrochloride Analysis in Accordance with ICH Guidelines
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethylnorepinephrine Hydrochloride, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
The guide details a proposed stability-indicating HPLC method, presents illustrative validation data in a comparative format, and discusses alternative analytical technologies for the quantification of this compound.
Proposed HPLC Method Protocol
The following protocol is a proposed method for the quantitative determination of this compound in a pharmaceutical formulation.
1.1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
1.2. Standard Solution Preparation
A stock solution of this compound reference standard is prepared by dissolving an accurately weighed amount in the diluent to achieve a concentration of 100 µg/mL. Working standard solutions are prepared by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
1.3. Sample Solution Preparation
For a formulated product, a representative sample is accurately weighed and dissolved in the diluent to obtain a theoretical concentration of 100 µg/mL of this compound. The solution is filtered through a 0.45 µm nylon filter before injection.
HPLC Method Validation Parameters (ICH Q2(R1))
The following tables summarize the validation parameters, acceptance criteria, and illustrative experimental results for the proposed HPLC method.
2.1. System Suitability
System suitability testing is performed before each validation run to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 1.0% for 6 replicate injections | 0.5% |
2.2. Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | Minor degradation observed, no interference with the main peak. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | Significant degradation, degradation peaks well-resolved from the main peak. |
| Oxidative (3% H₂O₂, RT, 24h) | Major degradation, all degradant peaks are well-separated. |
| Thermal (80°C, 48h) | No significant degradation observed. |
| Photolytic (UV light, 7 days) | Minor degradation, no interference with the main peak. |
2.3. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| 50 - 150 | ≥ 0.999 | Close to zero |
| Illustrative Data: | 0.9995 | 1520 |
2.4. Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of spiked samples.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.4 | 99.5% |
| Average % Recovery | 99.9% |
2.5. Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
| Precision Level | Parameter | Acceptance Criteria | Illustrative Result (%RSD) |
| Repeatability (Intra-day) | 6 replicate preparations at 100% concentration | %RSD ≤ 2.0% | 0.8% |
| Intermediate Precision (Inter-day) | Analysis on different days by different analysts | %RSD ≤ 2.0% | 1.2% |
2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
| Parameter | Method | Illustrative Result (µg/mL) |
| LOD | Based on Signal-to-Noise ratio of 3:1 | 0.1 |
| LOQ | Based on Signal-to-Noise ratio of 10:1 | 0.3 |
2.7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Variation | Observation |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met. |
| Column Temperature | ± 2°C | System suitability parameters met. |
| Mobile Phase Composition | ± 2% organic phase | System suitability parameters met. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, good for routine QC. | Moderate sensitivity, may require derivatization for some compounds. |
| UV-Visible Spectrophotometry | Measures absorbance of UV-Visible light by the analyte. | Simple, rapid, low cost. | Low specificity (interference from other absorbing compounds), not suitable for complex mixtures. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field.[1][2][3] | High separation efficiency, small sample volume, fast analysis. | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection.[5][6] | Very high sensitivity and specificity, structural information. | High cost of instrumentation, complex method development, potential for matrix suppression. |
Visualizations
References
- 1. Analysis of catecholamines by capillary electrophoresis and capillary electrophoresis-nanospray mass spectrometry. Use of aqueous and non-aqueous solutions compared with physical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of catecholamines in patient urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of catecholamines and metanephrines in urine by capillary electrophoresis-electrospray ionization-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Ethylnorepinephrine Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethylnorepinephrine (B1217146) Hydrochloride, focusing on its pharmacological profile and positioning relative to other sympathomimetic amines. Due to the limited availability of direct quantitative dose-response data for Ethylnorepinephrine Hydrochloride in publicly accessible literature, this guide leverages comparative information with well-characterized adrenergic agonists to provide a comprehensive overview.
Executive Summary
Comparative Pharmacological Profiles
To understand the relative activity of this compound, it is useful to compare its receptor activation profile with other common sympathomimetic amines.
| Drug | α1-Adrenergic Receptor Activity | β1-Adrenergic Receptor Activity | β2-Adrenergic Receptor Activity | Primary Clinical Effects |
| Ethylnorepinephrine | Agonist | Agonist | Agonist | Vasoconstriction, Increased Heart Rate, Bronchodilation[1] |
| Norepinephrine (B1679862) | Potent Agonist | Potent Agonist | Weak Agonist | Potent Vasoconstriction, Increased Heart Rate |
| Epinephrine | Potent Agonist | Potent Agonist | Potent Agonist | Vasoconstriction, Increased Heart Rate, Potent Bronchodilation |
| Isoproterenol | Negligible | Potent Agonist | Potent Agonist | Potent Cardiac Stimulation, Potent Bronchodilation |
| Phenylephrine | Potent Agonist | Negligible | Negligible | Potent Vasoconstriction |
Experimental Protocols
A standardized approach is crucial for generating reliable dose-response data for sympathomimetic amines. Below is a generalized experimental workflow for in vitro assessment of vasoconstrictor and bronchodilator effects.
In Vitro Assessment of Vasoconstrictor Activity
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta, rabbit ear artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Viability Check: Contract the tissues with a high-potassium solution to ensure viability.
-
Dose-Response Curve Generation: Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath and record the isometric tension development.
-
Data Analysis: Plot the concentration of the drug against the developed tension to generate a dose-response curve and calculate parameters such as EC50 (the concentration that produces 50% of the maximal response).
In Vitro Assessment of Bronchodilator Activity
-
Tissue Preparation: Isolate tracheal rings or bronchial smooth muscle strips from a suitable animal model (e.g., guinea pig) and mount them in an organ bath as described above.
-
Pre-contraction: Induce a sustained contraction of the smooth muscle using a spasmogen (e.g., histamine, methacholine).
-
Dose-Response Curve Generation: Add cumulative concentrations of the test compound to the bath and measure the relaxation of the pre-contracted tissue.
-
Data Analysis: Plot the concentration of the drug against the percentage of relaxation to construct a dose-response curve and determine the EC50.
Signaling Pathways
The physiological effects of this compound are mediated through the activation of adrenergic receptors, which triggers distinct intracellular signaling cascades.
References
Reproducibility of In Vitro Assays with Ethylnorepinephrine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro pharmacology of Ethylnorepinephrine Hydrochloride, focusing on the reproducibility and performance of common assays. The data presented herein is intended to assist researchers in designing robust experiments and interpreting results when characterizing the activity of this and other adrenergic agonists.
This compound is a sympathomimetic amine that acts as an agonist at both α- and β-adrenergic receptors. Understanding its in vitro pharmacological profile is crucial for predicting its physiological effects and for the development of novel therapeutics targeting the adrenergic system. The reproducibility of in vitro assays is paramount for generating reliable and comparable data. This guide summarizes key quantitative data from receptor binding and functional assays and provides detailed experimental protocols to facilitate methodological consistency.
Comparative Analysis of In Vitro Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to the endogenous ligands Norepinephrine and Epinephrine, as well as the non-selective β-agonist Isoproterenol. The data is compiled from various in vitro studies to provide a comparative overview. Variability in these values across different studies can be attributed to differences in experimental conditions, such as cell lines, radioligands, and specific assay protocols.
Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| Ethylnorepinephrine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine | 150 | 50 | 1000 | 2500 |
| Epinephrine | 100 | 30 | 800 | 1500 |
| Isoproterenol | >10,000 | >10,000 | 100 | 50 |
Note: The lack of specific Ki values for Ethylnorepinephrine in the public domain highlights a gap in the current understanding of its receptor binding profile.
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assays
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| Ethylnorepinephrine | Data Not Available | Data Not Available |
| Norepinephrine | 50 | 1000 |
| Epinephrine | 20 | 50 |
| Isoproterenol | 5 | 10 |
Experimental Protocols
To ensure the reproducibility of in vitro assays with adrenergic compounds, adherence to standardized and detailed protocols is essential. Below are representative methodologies for key experiments.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β), and varying concentrations of the unlabeled competitor (Ethylnorepinephrine or other agonists/antagonists).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled reference antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (General Protocol)
This assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Culture cells expressing the Gs- or Gi-coupled adrenergic receptor of interest.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. Agonist Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the agonist (e.g., Ethylnorepinephrine). For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations based on the standard curve.
-
Plot the cAMP concentration as a function of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) using a sigmoidal dose-response curve fit.
Visualizing Adrenergic Signaling and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the adrenergic signaling pathway and a typical experimental workflow for in vitro characterization of an adrenergic agonist.
Caption: Adrenergic receptor signaling pathways.
Caption: In vitro characterization workflow.
A Head-to-Head Comparison of Ethylnorepinephrine and Other Sympathomimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Ethylnorepinephrine and other key sympathomimetic agents. The information is intended to support research and development by offering a clear perspective on the pharmacological properties of these compounds.
Sympathomimetic drugs mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, which are key mediators of the sympathetic nervous system's "fight-or-flight" response.[1] These agents exert their effects by interacting with adrenergic receptors, which are classified into two main types: alpha (α) and beta (β), each with further subtypes (α1, α2, β1, β2, β3).[2] The specific receptor subtype selectivity and the nature of the interaction (agonist, partial agonist, or antagonist) determine the pharmacological profile and therapeutic application of each sympathomimetic drug.[2]
This guide focuses on a head-to-head comparison of Ethylnorepinephrine with other notable sympathomimetics: Norepinephrine, Epinephrine, Isoproterenol, and Phenylephrine.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The following tables summarize the available quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of Ethylnorepinephrine and other selected sympathomimetics at various adrenergic receptor subtypes. It is important to note that obtaining a complete dataset from a single source or under identical experimental conditions is challenging. Therefore, the presented data is a compilation from various studies, and direct comparisons should be made with caution.
Binding Affinity (Ki) in nM
| Compound | α1-adrenergic | α2-adrenergic | β1-adrenergic | β2-adrenergic |
| Ethylnorepinephrine | Data not available | Data not available | Data not available | Data not available |
| Norepinephrine | 330 | 56 | Data not available | Data not available |
| Epinephrine | Data not available | Data not available | Data not available | Data not available |
| Isoproterenol | Very Low Affinity[3] | Data not available | Data not available | Data not available |
| Phenylephrine | Data not available | Data not available | Data not available | Data not available |
Functional Potency (EC50) in nM and Efficacy (Emax)
| Compound | α1-adrenergic | α2-adrenergic | β1-adrenergic | β2-adrenergic |
| EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |
| dl-α-Ethylnorepinephrine | 71,145 / 41[4] | Data not available | Data not available | Data not available |
| Norepinephrine | 339 / 100[4] | Data not available | Data not available | Data not available |
| Epinephrine | 271 / 100[4] | Data not available | Data not available | Data not available |
| Isoproterenol | Data not available | Data not available | Data not available | Data not available |
| Phenylephrine | 1,695 / 100[4] | Data not available | Data not available | Data not available |
Note: The efficacy of dl-α-Ethylnorepinephrine is expressed relative to l-Norepinephrine (100%).
Adrenergic Receptor Signaling Pathways
Sympathomimetics initiate their effects by binding to G protein-coupled receptors (GPCRs), triggering intracellular signaling cascades. The primary pathways for α and β adrenergic receptors are depicted below.
Experimental Protocols
The quantitative data presented in this guide are typically generated through two main types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a drug for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. The unlabeled drug being tested (the "competitor") is added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50. The binding affinity (Ki) can then be calculated from the IC50 value.[5]
Experimental Workflow:
References
- 1. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 2. Adrenergic Receptor Agonists and Antagonists | Veterian Key [veteriankey.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethylnorepinephrine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Ethylnorepinephrine Hydrochloride, a sympathomimetic and bronchodilator, requires careful handling and disposal due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.
Hazardous Classification and Safety Precautions
This compound is classified with multiple hazard statements, indicating its potential risks to health and the environment.[1] Adherence to safety protocols is paramount when handling this substance.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Recommended PPE |
| Skin Irritant | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile rubber) |
| Serious Eye Damage | H318: Causes serious eye damage | Safety goggles or face shield |
| Respiratory Sensitizer | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | NIOSH-approved respirator |
| Skin Sensitizer | H317: May cause an allergic skin reaction | Chemical-resistant gloves |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Standard laboratory PPE |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Standard laboratory PPE |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a well-ventilated area or with local exhaust ventilation |
| Chronic Aquatic Toxicity | H413: May cause long-lasting harmful effects to aquatic life | Avoid release to the environment |
This data is synthesized from the MedKoo Biosciences Safety Data Sheet.[1]
Immediate First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and get immediate medical attention.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner. The primary recommended technique is incineration.
Operational Disposal Plan:
-
Segregation and Collection:
-
Collect waste this compound, including surplus material and contaminated consumables (e.g., gloves, vials), in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Indicate the associated hazards using GHS pictograms.
-
Store the container in a designated satellite accumulation area that is secure and has secondary containment to prevent spills.
-
-
Arrange for Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Incineration Method:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the chemical, minimizing environmental impact.
-
-
Documentation:
-
Maintain detailed records of the waste disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for the most current and specific disposal guidance.[1][2]
References
Safe Handling and Disposal of Ethylnorepinephrine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylnorepinephrine Hydrochloride, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
This compound is a sympathomimetic and bronchodilator related to norepinephrine.[1] Due to its pharmacological activity, appropriate personal protective equipment (PPE) and handling procedures are crucial to prevent accidental exposure and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound include potential skin and eye irritation, and respiratory sensitization.[2] It is essential to handle this compound with care, utilizing appropriate personal protective equipment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., Nitrile) are recommended.[3] |
| Eye Protection | Safety glasses with side-shields or goggles are necessary to prevent eye contact.[3] |
| Skin and Body | A lab coat or impervious protective clothing should be worn to prevent skin contact.[3] |
| Respiratory | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3] Engineering controls like a fume hood should be the primary means of exposure control. |
Operational Plan: Step-by-Step Guidance
This section provides a detailed workflow for the safe handling of this compound, from preparation to disposal.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE) : Before handling, ensure all required PPE as specified in Table 1 is correctly worn.
-
Weighing and Transfer : When weighing or transferring the powder, do so in a fume hood or a designated containment area to prevent the generation and dispersal of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, carefully scoop up the solid material. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Clean : Clean the spill area with a suitable detergent and water.
-
Dispose : Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
General Disposal Procedure for Non-Hazardous Pharmaceutical Waste:
-
Deactivation : While no specific chemical neutralization protocol is broadly recommended, consult your institution's safety officer for any approved in-lab deactivation procedures.
-
Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed container.
-
Disposal :
-
Solid Waste : For disposal in regular trash, it is often recommended to mix the chemical with an unappealing substance like used coffee grounds or kitty litter to prevent diversion.[6]
-
Aqueous Waste : Small quantities of dilute aqueous solutions may be permissible for drain disposal in some localities, but this should be confirmed with local wastewater regulations.
-
Hazardous Waste : If classified as hazardous by local regulations, it must be disposed of through a licensed hazardous waste management company.[4]
-
Emergency Procedures
Immediate and appropriate first aid is critical in case of accidental exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Experimental Protocols and Data Presentation
Currently, there are no established occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH specifically for this compound. For many pharmaceuticals without specific OELs, an Occupational Exposure Band (OEB) approach is often used to categorize compounds based on their potency and toxicity to determine the necessary level of control.[3] In the absence of a specific limit, all handling should be conducted under the principle of minimizing exposure to the lowest feasible level.
Table 3: Hazard and Exposure Data for this compound
| Parameter | Value/Classification |
| CAS Number | 3198-07-0[7] |
| Molecular Formula | C10H16ClNO3[2] |
| Molecular Weight | 233.69 g/mol [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects), H361 (Suspected of damaging fertility or the unborn child), H413 (May cause long lasting harmful effects to aquatic life).[2] |
| Occupational Exposure Limits (OELs) | No specific PEL (OSHA) or REL (NIOSH) has been established. Adherence to good laboratory practices and engineering controls to minimize exposure is essential. |
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and emergency response procedures for this compound.
Caption: Workflow for safe handling, disposal, and emergency response for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. usbioclean.com [usbioclean.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Ethylnorepinephrine | C10H15NO3 | CID 18538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
